4-Ethylbenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-ethylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTLLLZVYYPGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167564 | |
| Record name | 4-Ethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-45-6 | |
| Record name | 4-Ethylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylbenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethylbenzoyl chloride (CAS No. 16331-45-6), a pivotal chemical intermediate in various fields, including pharmaceuticals and agrochemicals. This document details its chemical and physical properties, synthesis protocols, key reactions, and safety and handling procedures to support its effective and safe use in research and development.
Chemical and Physical Properties
This compound is an aromatic acyl chloride characterized by an ethyl group at the para position of the benzoyl chloride moiety.[1] It typically appears as a colorless to pale yellow liquid with a distinct pungent and irritating odor.[1] It is a moisture-sensitive compound that readily undergoes hydrolysis.[1]
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 16331-45-6 | [1][2][3][4] |
| EC Number | 240-404-6 | [3][5] |
| Molecular Formula | C₉H₉ClO | [1][6] |
| Linear Formula | C₂H₅C₆H₄COCl | [3] |
| Molecular Weight | 168.62 g/mol | [1][3][5][6] |
| Appearance | Clear, colorless to light yellow liquid | [1][7] |
| Odor | Pungent, irritating | [1] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Density | 1.147 g/mL | at 25 °C | [2][3][7] |
| Boiling Point | 235-236 °C | (lit.) | [2][3] |
| Refractive Index | n20/D 1.5479 | (lit.) | [2][3] |
| Flash Point | 113 °C | closed cup | [8] |
| Vapor Pressure | 0.05 mmHg | at 25 °C | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, toluene (B28343), chloroform | [1] |
Synthesis and Manufacturing
The primary method for synthesizing this compound involves the chlorination of 4-ethylbenzoic acid. This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom.[1]
Experimental Protocol: Synthesis from 4-Ethylbenzoic Acid
A common laboratory and industrial synthesis method utilizes thionyl chloride (SOCl₂) as the chlorinating agent.[1]
Objective: To synthesize this compound from 4-ethylbenzoic acid.
Materials:
-
4-Ethylbenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)[1]
-
Toluene (or another suitable inert solvent)
-
Reaction kettle/flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charge the reaction kettle with toluene and 4-ethylbenzoic acid.[1]
-
Warm the mixture to approximately 60 °C while stirring.[1]
-
Slowly add thionyl chloride dropwise to the reaction mixture.[1]
-
After the addition is complete, increase the temperature and allow the reaction to proceed under reflux for approximately 2 hours.[1] The reaction evolves hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which must be scrubbed.
-
After the reaction is complete, cool the mixture.
-
Distill off the toluene under reduced pressure.[1]
-
The final product, this compound, is then purified by distillation under reduced pressure.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 4-乙基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 16331-45-6 [chemicalbook.com]
- 5. This compound | C9H9ClO | CID 85368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 16331-45-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-乙基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-Ethylbenzoyl Chloride from 4-Ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-ethylbenzoyl chloride from 4-ethylbenzoic acid, a key chemical transformation for the creation of various pharmaceutical and agrochemical compounds. This document details the most common and effective synthetic routes, providing in-depth experimental protocols, quantitative data, and reaction mechanisms to facilitate successful laboratory execution.
Introduction
This compound is a valuable acylating agent used in the synthesis of a wide range of organic molecules, including esters and amides. Its reactivity makes it an essential building block in the development of new chemical entities. The most prevalent and efficient methods for its preparation involve the reaction of 4-ethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acyl chloride.
Synthetic Pathways
The conversion of 4-ethylbenzoic acid to this compound is typically achieved through one of two primary methods, distinguished by the choice of chlorinating agent.
Thionyl Chloride Method
The reaction with thionyl chloride is a widely used method for the preparation of acyl chlorides.[1] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[2] The reaction can be performed neat or in an inert solvent such as toluene (B28343) or dichloromethane.
Oxalyl Chloride Method
Oxalyl chloride is another effective reagent for this transformation and is often used with a catalytic amount of N,N-dimethylformamide (DMF).[3] This method is known for its mild reaction conditions and high yields. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous, facilitating product isolation.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound from 4-ethylbenzoic acid using both thionyl chloride and oxalyl chloride.
Table 1: Synthesis of this compound using Thionyl Chloride
| Parameter | Value | Reference |
| Reagents | ||
| 4-Ethylbenzoic Acid | 1.0 equiv | [4] |
| Thionyl Chloride | 2.0 - 4.0 equiv | [4][5] |
| Solvent | Toluene or neat | [4] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 80-110 °C) | [4] |
| Reaction Time | 3 - 4 hours | [4][5] |
| Work-up & Purification | ||
| Procedure | Removal of excess thionyl chloride under vacuum, followed by distillation of the crude product under reduced pressure. | [4][5] |
| Yield | >90% (typical) | [6] |
Table 2: Synthesis of this compound using Oxalyl Chloride
| Parameter | Value | Reference |
| Reagents | ||
| 4-Ethylbenzoic Acid | 1.0 equiv | [3][7] |
| Oxalyl Chloride | 1.5 - 2.0 equiv | [3][7] |
| Catalyst | N,N-Dimethylformamide (DMF) | Catalytic amount (a few drops) |
| Solvent | Dichloromethane (DCM) | [3] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 1 - 16 hours | [3][7] |
| Work-up & Purification | ||
| Procedure | Concentration under reduced pressure to remove solvent and excess reagents, followed by vacuum distillation. | [3] |
| Yield | Quantitative (often used in situ) | [3] |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis using Thionyl Chloride
Materials:
-
4-Ethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ fumes)
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylbenzoic acid (1.0 equivalent).
-
Add anhydrous toluene to the flask.
-
Carefully add thionyl chloride (2.0 equivalents) to the flask.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride and toluene under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride
Materials:
-
4-Ethylbenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-ethylbenzoic acid (1.0 equivalent) and anhydrous dichloromethane.
-
Add a catalytic amount of DMF (a few drops) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred mixture.[7] Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The solvent and excess reagents are removed under reduced pressure to yield the crude this compound, which is often of sufficient purity for subsequent reactions.[3] For higher purity, vacuum distillation can be performed.
Visualizations
Reaction Pathway
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
4-Ethylbenzoyl chloride IR spectrum interpretation
An In-depth Technical Guide to the Infrared Spectrum of 4-Ethylbenzoyl Chloride
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the interpretation of key spectral features, experimental protocols for data acquisition, and a logical workflow for spectral analysis.
Introduction to this compound
This compound (C₉H₉ClO) is an acyl chloride derivative of benzoic acid. Its molecular structure consists of a benzene (B151609) ring substituted with an ethyl group and a benzoyl chloride functional group at the para position. The interpretation of its IR spectrum involves identifying the characteristic vibrational modes of the acyl chloride, the substituted aromatic ring, and the ethyl group.
Interpretation of the Infrared Spectrum
The infrared spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. The most prominent features are the strong carbonyl (C=O) stretch of the acyl chloride and various C-H and C=C vibrations from the ethyl and aromatic moieties.
Principal Absorption Bands
The following table summarizes the main absorption bands observed in the IR spectrum of this compound and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3080 - 3030 | Medium | C-H Stretching | Aromatic (Aryl) |
| ~2975 - 2845 | Medium | C-H Stretching (asymmetric and symmetric) | Aliphatic (Ethyl) |
| ~1770 | Strong | C=O Stretching | Acyl Chloride |
| ~1605, ~1575, ~1500 | Medium-Weak | C=C Stretching | Aromatic Ring |
| ~1465 | Medium | CH₂ Bending (Scissoring) | Aliphatic (Ethyl) |
| ~1380 | Medium-Weak | CH₃ Bending (Symmetric) | Aliphatic (Ethyl) |
| ~1200, ~1180 | Strong | C-C Stretching and C-H Bending | Aromatic Substitution |
| ~850 | Strong | C-H Out-of-plane Bending (para-disubstituted) | Aromatic Ring |
| ~700 - 600 | Medium | C-Cl Stretching | Acyl Chloride |
Detailed Spectral Analysis
-
C-H Stretching Region (3100-2800 cm⁻¹): The spectrum shows absorptions just above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring.[1] Below 3000 cm⁻¹, peaks arising from the asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl substituent are visible.[1]
-
Carbonyl (C=O) Stretching (around 1770 cm⁻¹): The most characteristic and intense peak in the spectrum is the carbonyl stretch of the acyl chloride. Acyl chlorides typically exhibit a C=O band at a high frequency, often above 1800 cm⁻¹.[2][3][4] However, conjugation with the aromatic ring in this compound lowers this frequency to approximately 1770 cm⁻¹. This peak is a definitive indicator of the acyl chloride functional group.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring gives rise to a set of characteristic C=C stretching vibrations, typically appearing as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[1] The exact positions and intensities can be influenced by the substituents.
-
Aliphatic C-H Bending (1465-1380 cm⁻¹): The bending (scissoring) vibration of the CH₂ group and the symmetric bending ("umbrella") mode of the CH₃ group of the ethyl substituent appear in this region.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule.
-
Aromatic Substitution Pattern: A strong band around 850 cm⁻¹ is indicative of the C-H out-of-plane bending for a 1,4- (para) disubstituted benzene ring.
-
C-Cl Stretching: The C-Cl stretching vibration for acyl chlorides is expected in the 700-600 cm⁻¹ range.[5] This band can be useful for confirming the presence of the acyl chloride group.
-
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like this compound.
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
This compound sample.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free laboratory wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.
-
-
Sample Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Processing:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press with a solvent-dampened wipe after the measurement is complete. This compound is corrosive and reactive, so prompt and thorough cleaning is essential.
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting an IR spectrum to identify this compound.
Caption: Workflow for identifying this compound from its IR spectrum.
References
- 1. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
Mass Spectrometry Fragmentation Analysis of 4-Ethylbenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Ethylbenzoyl chloride (C₉H₉ClO). Understanding the fragmentation behavior of such molecules is crucial for their identification and structural elucidation in complex matrices, a common task in pharmaceutical research and development.
Executive Summary
This compound, upon electron ionization, exhibits a distinct fragmentation pattern characterized by the initial loss of a chlorine radical, followed by further fragmentation of the ethyl-substituted aromatic moiety. The mass spectrum is dominated by the 4-ethylbenzoyl cation (m/z 133), which serves as the base peak. This guide presents the quantitative data of the major fragments, a detailed experimental protocol for acquiring the mass spectrum, and a visual representation of the fragmentation pathway.
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by several key fragments. The quantitative data for the most significant ions are summarized in the table below. The molecular formula of this compound is C₉H₉ClO, and its molecular weight is approximately 168.62 g/mol .[1][2][3]
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 168/170 | [C₉H₉ClO]⁺ | ~20 |
| 133 | [C₉H₉O]⁺ | 100 |
| 105 | [C₇H₅O]⁺ | ~30 |
| 77 | [C₆H₅]⁺ | ~25 |
| 104 | [C₈H₈]⁺ | ~15 |
| 91 | [C₇H₇]⁺ | ~10 |
Note: Relative intensities are approximate and can vary slightly between instruments.
Fragmentation Pathway and Mechanistic Elucidation
The fragmentation of this compound under electron ionization follows a logical and predictable pathway, initiated by the ionization of the molecule to form the molecular ion.
Step 1: Formation of the Molecular Ion
The initial event is the removal of an electron from the this compound molecule to form the molecular ion [C₉H₉ClO]⁺ at m/z 168. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic M+2 peak at m/z 170, with an intensity ratio of approximately 3:1.
Step 2: Formation of the Base Peak
The most favorable fragmentation step is the homolytic cleavage of the carbon-chlorine bond, leading to the loss of a chlorine radical (•Cl). This results in the formation of the highly stable 4-ethylbenzoyl cation [C₉H₉O]⁺ at m/z 133 .[4] This cation is the most abundant ion in the spectrum, hence it is the base peak.
Step 3: Subsequent Fragmentations
The 4-ethylbenzoyl cation (m/z 133) can undergo further fragmentation:
-
Loss of Ethylene (B1197577): A common fragmentation for ethyl-substituted aromatic compounds is the loss of a neutral ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to the formation of the benzoyl cation [C₇H₅O]⁺ at m/z 105 .
-
Decarbonylation: The benzoyl cation (m/z 105) can then lose a molecule of carbon monoxide (CO) to form the phenyl cation [C₆H₅]⁺ at m/z 77 .
Alternative Fragmentation Pathways:
-
Loss of a Methyl Radical: The 4-ethylbenzoyl cation (m/z 133) can also lose a methyl radical (•CH₃) to form an ion at m/z 118, although this is a less prominent peak.
-
Benzylic Cleavage: Direct cleavage of the ethyl group from the molecular ion can also occur, leading to other minor fragments.
The fragmentation pathway is visually represented in the following diagram:
Caption: Fragmentation pathway of this compound.
Experimental Protocols
The mass spectrum of this compound is typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
Sample Preparation:
A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile, inert solvent such as dichloromethane (B109758) or hexane.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-450
-
Solvent Delay: 3 minutes
Logical Workflow for Data Analysis
The process of analyzing the mass spectrometry data for this compound follows a structured workflow to ensure accurate identification and characterization.
Caption: Workflow for MS data analysis of this compound.
References
Physical and chemical properties of 4-Ethylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Ethylbenzoyl chloride (CAS No: 16331-45-6). It includes detailed information on its synthesis, reactivity, and handling, along with illustrative diagrams and experimental methodologies relevant to its application in research and development, particularly in the field of medicinal chemistry and organic synthesis.
Core Physical and Chemical Properties
This compound is a substituted aromatic acyl chloride characterized by an ethyl group at the para position of the benzene (B151609) ring.[1] It is a versatile reagent in organic synthesis, primarily utilized as an acylating agent.[1][2]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Pungent, irritating | [1] |
| Molecular Formula | C₉H₉ClO | [2][3] |
| Molecular Weight | 168.62 g/mol | [2][3] |
| Boiling Point | 235-236 °C (lit.) | [3] |
| Density | 1.147 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.5479 (lit.) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 16331-45-6 |
| InChI Key | AVTLLLZVYYPGFX-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)Cl |
| IUPAC Name | This compound |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectroscopic data.
Table 3: 1H and 13C NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1H NMR | ~7.95 | d | ~8.4 | 2H, Aromatic (ortho to COCl) |
| ~7.30 | d | ~8.4 | 2H, Aromatic (meta to COCl) | |
| 2.72 | q | ~7.6 | 2H, -CH₂- | |
| 1.25 | t | ~7.6 | 3H, -CH₃ | |
| 13C NMR | ~168 | s | - | Carbonyl Carbon (C=O) |
| ~152 | s | - | Aromatic Carbon (para to COCl) | |
| ~132 | s | - | Aromatic Carbon (ipso to COCl) | |
| ~130 | s | - | Aromatic Carbon (ortho to COCl) | |
| ~128 | s | - | Aromatic Carbon (meta to COCl) | |
| ~29 | s | - | Methylene Carbon (-CH₂-) | |
| ~15 | s | - | Methyl Carbon (-CH₃) | |
| Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument. |
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Key Peaks | Interpretation |
| IR (Infrared) | ~1770 cm⁻¹ (strong) | C=O stretching of the acyl chloride |
| ~1605, 1575, 1500 cm⁻¹ | C=C stretching of the aromatic ring | |
| ~2970, 2875 cm⁻¹ | C-H stretching of the ethyl group | |
| MS (Mass Spec.) | m/z 168/170 (M⁺) | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| m/z 153 | [M - CH₃]⁺ | |
| m/z 139 | [M - C₂H₅]⁺ or [M - CO]⁺ | |
| m/z 111 | [C₇H₄Cl]⁺ | |
| Note: The NIST WebBook provides access to the IR and mass spectra for this compound.[1][4] |
Chemical Reactivity and Applications
This compound is a reactive compound, primarily owing to the electrophilic nature of the carbonyl carbon. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
Hydrolysis
In the presence of water, this compound readily undergoes hydrolysis to form 4-ethylbenzoic acid and hydrochloric acid.[1] This reaction is a typical nucleophilic acyl substitution.
Caption: Hydrolysis of this compound.
Friedel-Crafts Acylation
A key application of this compound is in Friedel-Crafts acylation reactions, where it serves to introduce the 4-ethylbenzoyl group onto an aromatic substrate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocols
Synthesis of this compound from 4-Ethylbenzoic Acid
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-Ethylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
A few drops of N,N-dimethylformamide (DMF) (catalyst, if using oxalyl chloride)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid and an excess of thionyl chloride (or oxalyl chloride in an inert solvent like DCM with a catalytic amount of DMF).
-
Heat the reaction mixture to reflux (typically around 60-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO and CO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Caption: General workflow for the synthesis of this compound.
Friedel-Crafts Acylation of Benzene with this compound
This protocol outlines a general procedure for using this compound in a Friedel-Crafts acylation.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (or other aromatic substrate)
-
Anhydrous dichloromethane (DCM) as a solvent
-
Ice-water bath
-
Hydrochloric acid (aq., for work-up)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.
-
Cool the suspension in an ice-water bath.
-
Add a solution of this compound in anhydrous DCM dropwise to the stirred suspension.
-
After the addition is complete, add a solution of benzene in anhydrous DCM dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product (4-ethylbenzophenone) can be purified by column chromatography or recrystallization.
Caption: Simplified pathway for Friedel-Crafts acylation.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[1] It causes severe skin burns and eye damage.[2] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the SDS and follow established laboratory safety protocols when working with this chemical.
References
The Reactivity of 4-Ethylbenzoyl Chloride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-ethylbenzoyl chloride with a range of common nucleophiles. This compound, an important intermediate in organic synthesis, undergoes nucleophilic acyl substitution reactions to form a variety of valuable compounds, including esters and amides. This document details the underlying reaction mechanisms, presents a comparative analysis of reactivity with different nucleophiles, provides detailed experimental protocols for key transformations, and includes spectroscopic data for the characterization of major products. The information presented herein is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.
Introduction
This compound (C₉H₉ClO) is an aromatic acyl chloride characterized by a benzoyl chloride core with an ethyl group at the para position.[1] This substitution pattern influences the electronic properties of the carbonyl group, thereby affecting its reactivity towards nucleophiles. The primary reaction pathway for this compound is nucleophilic acyl substitution, a versatile and widely utilized transformation in organic synthesis.[2] This reaction allows for the introduction of the 4-ethylbenzoyl moiety into a diverse array of molecules, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Understanding the kinetics and mechanisms of these reactions is crucial for optimizing reaction conditions, maximizing yields, and controlling product selectivity. This guide will explore the reactivity of this compound with key classes of nucleophiles, including water, alcohols, and amines.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with nucleophiles proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic acyl substitution.[2]
Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. The final product is the acylated nucleophile.
The overall transformation results in the substitution of the chloro group with the incoming nucleophile.
Reactivity with Various Nucleophiles
The rate of reaction of this compound is highly dependent on the nucleophilicity of the attacking species. Generally, more basic and less sterically hindered nucleophiles will react more rapidly. The ethyl group at the para-position is a weak electron-donating group, which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoyl chloride. However, this effect is generally modest.[3]
Hydrolysis (Reaction with Water)
This compound reacts readily with water in a process known as hydrolysis to form 4-ethylbenzoic acid and hydrochloric acid. This reaction is often uncatalyzed and can occur upon exposure to atmospheric moisture. The reaction proceeds through the standard nucleophilic acyl substitution mechanism with water acting as the nucleophile.
Alcoholysis (Reaction with Alcohols)
The reaction of this compound with alcohols, known as alcoholysis, yields the corresponding 4-ethylbenzoate (B1233868) esters. This is a highly efficient method for ester synthesis. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
The reactivity with alcohols follows the general trend of nucleophilicity and steric hindrance. Primary alcohols react more readily than secondary alcohols, which in turn are more reactive than tertiary alcohols.
Aminolysis (Reaction with Amines)
Amines are generally more nucleophilic than alcohols and water, and thus react rapidly with this compound to form N-substituted 4-ethylbenzamides. This reaction is a cornerstone of amide synthesis. Similar to alcoholysis, a base is often employed to scavenge the generated HCl. In many cases, an excess of the amine reactant can serve as the base.
Primary amines react to form secondary amides, while secondary amines yield tertiary amides. The reaction is highly exothermic and often proceeds to completion at room temperature.
Quantitative Data
While a comprehensive kinetic dataset for the reaction of this compound with a wide range of nucleophiles is not available, the following table provides a comparative summary of reactivity based on data for closely related p-substituted benzoyl chlorides and general principles of organic chemistry. The rate constants for the solvolysis of p-methylbenzoyl chloride are included as a proxy for this compound.
| Nucleophile | Product | Relative Reactivity | Rate Constant (k) for p-Methylbenzoyl Chloride in 97% H₂O/Hexafluoroisopropanol at 25°C (s⁻¹)[4] |
| Water (H₂O) | 4-Ethylbenzoic Acid | Moderate | 1.35 x 10⁻⁴ |
| Ethanol (B145695) (CH₃CH₂OH) | Ethyl 4-Ethylbenzoate | High | Not available, but expected to be faster than hydrolysis |
| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-4-ethylbenzamide | Very High | Not available, but significantly faster than alcoholysis |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of representative esters and amides from this compound.
Synthesis of Ethyl 4-Ethylbenzoate
This protocol describes the esterification of this compound with ethanol.
Materials:
-
This compound (1.0 eq)
-
Anhydrous ethanol (10 eq, as solvent and reactant)
-
Pyridine (1.2 eq)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4-ethylbenzoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Synthesis of N-Phenyl-4-ethylbenzamide
This protocol details the amidation of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve aniline and triethylamine in DCM under an inert atmosphere.
-
In a separate dropping funnel, dissolve this compound in DCM.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Add the this compound solution dropwise to the stirred aniline solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude N-phenyl-4-ethylbenzamide can be purified by recrystallization (e.g., from ethanol/water).
Product Characterization Data
The following tables summarize key spectroscopic data for the major products of the reactions of this compound with ethanol and aniline.
Table 1: Spectroscopic Data for Ethyl 4-Ethylbenzoate [7]
| Technique | Data |
| ¹H NMR | δ (ppm): 8.00-7.90 (m, 2H), 7.30-7.20 (m, 2H), 4.37 (q, J=7.1 Hz, 2H), 2.71 (q, J=7.6 Hz, 2H), 1.39 (t, J=7.1 Hz, 3H), 1.25 (t, J=7.6 Hz, 3H) |
| ¹³C NMR | δ (ppm): 166.5, 149.8, 130.3, 129.5, 127.8, 60.8, 28.9, 15.3, 14.3 |
| IR (cm⁻¹) | 2968, 1718, 1611, 1275, 1105 |
| MS (m/z) | 178 (M+), 163, 149, 133, 105 |
Table 2: Spectroscopic Data for N-Phenyl-4-ethylbenzamide
| Technique | Data |
| ¹H NMR | δ (ppm): 8.05 (br s, 1H), 7.80-7.70 (m, 2H), 7.65-7.55 (m, 2H), 7.40-7.30 (m, 2H), 7.20-7.10 (m, 1H), 2.70 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H) |
| ¹³C NMR | δ (ppm): 165.8, 148.5, 138.2, 132.1, 129.0, 128.8, 127.8, 124.3, 120.2, 28.8, 15.4 |
| IR (cm⁻¹) | 3300, 3060, 2965, 1650, 1595, 1530, 1320 |
| MS (m/z) | 225 (M+), 133, 105, 93, 77 |
Conclusion
This compound is a versatile reagent that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The reactivity is governed by the nucleophilicity and steric profile of the attacking species. This guide has provided a detailed overview of the reaction mechanisms, a comparative analysis of reactivity, practical experimental protocols, and characterization data for key products. This information serves as a valuable resource for chemists engaged in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. By understanding the principles outlined herein, researchers can effectively utilize this compound to achieve their synthetic goals.
References
- 1. This compound | C9H9ClO | CID 85368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-linear Hammett plots [almerja.com]
- 6. web.viu.ca [web.viu.ca]
- 7. Ethyl 4-ethylbenzoate | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydrolysis of 4-Ethylbenzoyl Chloride: A Mechanistic and Kinetic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrolysis mechanism of 4-Ethylbenzoyl chloride, a reaction of fundamental importance in organic synthesis and relevant to the stability and reactivity of acyl chloride intermediates in various chemical processes. This document outlines the core reaction pathway, kinetic data for related compounds, a detailed experimental protocol for rate determination, and visual representations of the mechanism and experimental workflow.
Core Reaction Mechanism
The hydrolysis of this compound, like other benzoyl chlorides, proceeds through a nucleophilic addition-elimination mechanism . This pathway is generally favored over a direct SN2 displacement or a dissociative SN1 mechanism involving an acylium ion, especially in nucleophilic solvents like water.[1][2][3]
The reaction is initiated by the attack of a water molecule, acting as a nucleophile, on the electrophilic carbonyl carbon of the acyl chloride.[2][4][5] This carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[2] The attack results in the formation of a transient tetrahedral intermediate.[3] Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion, which is an excellent leaving group.[2][4] Finally, a proton is transferred from the oxonium ion to a water molecule or the departed chloride ion, yielding 4-ethylbenzoic acid and hydrochloric acid.[2][4]
The 4-ethyl group on the benzene (B151609) ring is a weakly electron-donating group through induction and hyperconjugation. This electronic effect slightly destabilizes the ground state by increasing electron density at the carbonyl carbon, but more significantly, it stabilizes the transition state which has developing positive charge. In solvolysis reactions that have more SN1 character (dissociative), electron-donating groups can significantly accelerate the reaction by stabilizing the forming acylium cation.[6] For the more common associative mechanism, the effect is less pronounced but generally leads to a slightly faster hydrolysis rate compared to unsubstituted benzoyl chloride.[7]
Reaction Pathway Diagram
The following diagram illustrates the step-by-step nucleophilic addition-elimination mechanism for the hydrolysis of this compound.
Caption: Nucleophilic addition-elimination pathway for the hydrolysis of this compound.
Reaction Kinetics and Substituent Effects
While specific kinetic data for this compound is not extensively published, the rate can be reliably inferred from data on other para-substituted benzoyl chlorides. The reaction typically follows pseudo-first-order kinetics when conducted in a large excess of water (e.g., in an aqueous organic solvent mixture).[1]
The electronic nature of the substituent at the para-position significantly influences the hydrolysis rate. Electron-donating groups (like methyl, ethyl, methoxy) tend to accelerate the reaction, while electron-withdrawing groups (like nitro) can either slow it down or, in some cases, change the mechanism.[8][9]
Table 1: Comparative Hydrolysis Rate Constants for para-Substituted Benzoyl Chlorides
| Substituent (p-Z) | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Mechanism Character | Reference |
| H (Benzoyl Chloride) | 95% Ethanol-Water | 25 | 1.58 x 10⁻⁴ | SN2-like | [1][10] |
| Methoxy (OMe) | Formic Acid | 25 | 3.2 x 10⁻⁴ | SN1-like | [9] |
| Methyl (Me) | Various | 25 | Faster than H | Mixed SN1/SN2 | [7] |
| Ethyl (Et) | Aqueous Acetone (B3395972) | 25 | ~1.5 - 2.0 x 10⁻⁴ (Predicted) | SN2-like | N/A |
| Chloro (Cl) | 97% H₂O-Hexafluoroisopropanol | 25 | Slower than H | SN1 | [9] |
Note: The value for this compound is an educated prediction based on the electronic effect of the ethyl group being slightly more electron-donating than hydrogen but comparable to methyl.
Experimental Protocol: Kinetic Analysis by Conductometry
The hydrolysis of an acyl chloride produces hydrochloric acid, leading to a measurable increase in the electrical conductivity of the solution.[1][3] Monitoring this change over time allows for the determination of the reaction rate constant.
Objective:
To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an acetone-water solvent mixture at 25°C.
Materials & Equipment:
-
This compound (≥97%)
-
Acetone (anhydrous, analytical grade)
-
Deionized water
-
Conductometer with a dip-style probe
-
Thermostatic water bath set to 25.0 ± 0.1°C
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., 100 mL jacketed beaker)
-
Volumetric flasks, pipettes, and microsyringe
-
Stopwatch and data logging software
Procedure:
-
Solvent Preparation: Prepare a 90:10 (v/v) acetone-water mixture by accurately pipetting 90.0 mL of acetone and 10.0 mL of deionized water into a 100 mL volumetric flask.
-
System Equilibration: Place 50.0 mL of the solvent mixture into the reaction vessel. Equip the vessel with the conductivity probe and a magnetic stir bar. Immerse the vessel in the thermostatic water bath and allow the temperature to equilibrate to 25.0°C while stirring gently.
-
Stock Solution Preparation: Prepare a 0.1 M stock solution of this compound in anhydrous acetone.
-
Reaction Initiation: Record the initial conductivity (σ₀) of the solvent. Using a microsyringe, rapidly inject a small, known volume of the this compound stock solution (e.g., 100 µL) into the stirring solvent mixture and simultaneously start the stopwatch/data logger.
-
Data Acquisition: Record the conductivity (σt) at regular time intervals (e.g., every 10 seconds) until the value becomes stable, indicating the reaction is complete. Record this final value as σ∞.
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. The rate constant is determined from the slope of a plot of ln(σ∞ - σt) versus time (t).
-
The relationship is given by: ln(σ∞ - σt) = -kt + ln(σ∞ - σ₀)
-
Perform a linear regression on the data. The pseudo-first-order rate constant, k, is the negative of the slope.[1]
-
Experimental Workflow Diagram
Caption: Workflow for determining the hydrolysis rate constant using conductometry.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
A Comprehensive Technical Guide to the Safe Handling of 4-Ethylbenzoyl Chloride
For researchers, scientists, and professionals engaged in drug development, the safe handling of reactive chemical reagents is paramount. This in-depth guide provides a detailed overview of the safety precautions, handling procedures, and emergency responses related to 4-Ethylbenzoyl chloride, a compound frequently utilized in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Core Safety and Hazard Information
This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2] It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[2] The substance reacts with water, which can result in a violent reaction and the release of heat and hydrochloric acid.[3]
Quantitative Safety Data
A summary of the key quantitative safety data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4][5] |
| Boiling Point | 235-236 °C | [4][5] |
| Density | 1.147 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.5479 | [4][5] |
| Molecular Weight | 168.62 g/mol | [2][4] |
| CAS Number | 16331-45-6 | [1][4] |
| EC Number | 240-404-6 | [1][4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent contact and exposure.
| PPE Category | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[1] Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU). | [1] |
| Skin Protection | Handle with impervious gloves.[3] Gloves must be inspected before use, and proper removal technique should be followed to avoid skin contact. | [1] |
| Body Protection | Wear protective clothing.[1][6][7] A full suit may be necessary depending on the scale of work. | [3] |
| Respiratory Protection | Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) if vapors or aerosols are generated.[5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[8] | [8] |
Detailed Handling and Storage Protocols
Strict protocols for handling and storage must be followed to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Procedures
-
Work Area Preparation :
-
Dispensing the Reagent :
-
During Reaction :
-
Post-Handling :
Storage Procedures
-
Store in a corrosive-resistant container in a dry, cool, and well-ventilated place.[7][8]
-
Keep containers tightly closed to prevent moisture contact.[8][10]
-
Store locked up and away from incompatible materials such as oxidizing agents and bases.[1][6]
Emergency and First-Aid Measures
Immediate and appropriate response to an exposure or spill is critical.
| Incident | First-Aid Protocol | Source |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][8] | [1][8] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Call a physician immediately.[8] | [1][8] |
| Inhalation | Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] | [1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician immediately.[1][8] | [1][8] |
| Spill or Leak | Evacuate personnel to a safe area.[9] Wear appropriate PPE.[9] Absorb the spillage with inert material (e.g., dry sand, earth) and collect for disposal in a suitable, closed container.[7][8] Prevent entry into drains.[6] | [6][7][8][9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand.[1][8] Do NOT use water , as a violent reaction may occur.[3]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride gas and carbon oxides.[1][8]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use and follow all institutional and regulatory safety guidelines.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C9H9ClO | CID 85368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stobec.com [stobec.com]
- 4. 4-エチルベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-乙基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [wap.guidechem.com]
Technical Guide: Physicochemical Properties of 4-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physicochemical properties of 4-Ethylbenzoyl chloride, specifically its boiling point and density. The document outlines standard experimental protocols for the determination of these properties and includes logical workflow diagrams for clarity.
Quantitative Data Summary
The following table summarizes the reported boiling point and density of this compound.
| Property | Value | Conditions | Reference |
| Boiling Point | 235-236 °C | at standard atmospheric pressure | [1][2][3][4] |
| 155-156 °C | at 22 mmHg | [1] | |
| 118-119 °C | at 1.73 kPa | [3] | |
| Density | 1.147 g/mL | at 25 °C | [1][3][4][5] |
Experimental Protocols
Detailed methodologies for the experimental determination of boiling point and density are crucial for result replication and validation. Standard laboratory procedures are described below.
2.1 Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][6] Common methods for its determination include the distillation method and the Thiele tube method.[7]
2.1.1 Simple Distillation Method
This method is suitable when a relatively larger sample volume (at least 5 mL) is available and also serves to purify the liquid.[3][8]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
Place the this compound sample into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature when the liquid is actively boiling and the temperature reading on the thermometer stabilizes as the vapor condenses and collects in the receiving flask.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[1]
-
2.1.2 Thiele Tube Method
This microscale method is ideal when only a small amount of the substance is available.[7]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.
-
Procedure:
-
Fill the small test tube with a small amount of this compound.
-
Place a capillary tube, with its sealed end up, into the test tube containing the liquid.
-
Attach the test tube to a thermometer.
-
Place the thermometer and attached tube into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube as the apparatus cools.[7]
-
2.2 Determination of Density
Density is defined as the mass of a substance per unit volume. For liquids like this compound, this can be determined with high accuracy using a pycnometer or by direct mass and volume measurements.
2.2.1 Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume, which allows for precise density measurements.
-
Apparatus: Pycnometer, analytical balance.
-
Procedure:
-
Measure and record the mass of the clean, dry, and empty pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Place the stopper and allow any excess liquid to exit through the capillary.
-
Carefully wipe the outside of the pycnometer dry.
-
Measure and record the mass of the pycnometer filled with the liquid.
-
The mass of the liquid is the difference between the filled and empty pycnometer masses.
-
Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
-
2.2.2 Mass by Volume Method
A straightforward method for determining density involves measuring the mass of a known volume of the liquid.
-
Apparatus: Graduated cylinder or volumetric pipette, beaker, analytical balance.
-
Procedure:
-
Measure and record the mass of an empty, dry beaker.
-
Using a graduated cylinder or a more accurate volumetric pipette, measure a specific volume of this compound and transfer it to the beaker.
-
Measure and record the mass of the beaker containing the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty beaker.
-
Determine the density by dividing the calculated mass by the measured volume.[9]
-
Visualized Workflows and Logical Relationships
3.1 Experimental Workflow for Boiling Point Determination (Thiele Tube Method)
Caption: Workflow for Boiling Point Determination.
3.2 Experimental Workflow for Density Determination (Pycnometer Method)
Caption: Workflow for Density Determination.
3.3 Logical Relationship: Synthesis of this compound
This compound is typically synthesized from 4-ethylbenzoic acid. The following diagram illustrates this common synthetic route.
Caption: Synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. homesciencetools.com [homesciencetools.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. mt.com [mt.com]
- 5. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemconnections.org [chemconnections.org]
- 9. wjec.co.uk [wjec.co.uk]
IUPAC name and synonyms for 4-Ethylbenzoyl chloride
An In-depth Technical Guide to 4-Ethylbenzoyl Chloride
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in various industrial applications. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis.
Chemical Identification
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used to refer to this compound in literature and commerce. These include:
-
p-ethylbenzoyl chloride[1]
-
Benzoyl chloride, 4-ethyl-[1]
-
4-ethylbenzene-1-carbonyl chloride[1]
-
4-ethylbenzoic acid chloride[1]
-
4-EthYl-Benzoyl Chloride[1]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[2] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | [2] |
| Molecular Weight | 168.62 g/mol | [1] |
| Boiling Point | 235-236 °C | [3] |
| Density | 1.147 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.5479 | [3] |
| CAS Number | 16331-45-6 | [1][2] |
| EC Number | 240-404-6 | [1][2] |
Synthesis of this compound
A common laboratory and industrial method for the preparation of this compound involves the chlorination of 4-ethylbenzoic acid.
Experimental Protocol: Chlorination of 4-Ethylbenzoic Acid
This protocol describes the synthesis of this compound from 4-ethylbenzoic acid using thionyl chloride as the chlorinating agent.
Materials:
-
4-ethylbenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)[2]
-
Toluene (B28343) (solvent)[2]
-
Reaction kettle with reflux condenser and dropping funnel
Procedure:
-
To a reaction kettle, add toluene and 4-ethylbenzoic acid.[2]
-
Warm the mixture to 60 °C with stirring.[2]
-
Slowly add thionyl chloride dropwise to the reaction mixture.[2]
-
After the addition is complete, heat the mixture to reflux and maintain the reaction for 2 hours.[2]
-
After the reaction period, allow the mixture to cool to room temperature.
-
Distill off the toluene under reduced pressure.[2]
-
The final product, this compound, is then purified by distillation under reduced pressure.[2]
This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the acyl chloride.[2]
Chemical Relationships and Reactions
The following diagram illustrates the synthesis pathway of this compound from its precursor, 4-ethylbenzoic acid.
Caption: Synthesis of this compound from 4-ethylbenzoic acid.
Applications
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its primary applications are in the pharmaceutical and agrochemical industries.[2] It is used as an acylating agent to introduce the 4-ethylbenzoyl group into molecules for the creation of new active pharmaceutical ingredients and pesticides.[2][4] Additionally, it is utilized in the development of photosensitive materials.[4]
Safety Information
This compound is a corrosive and hazardous chemical.[2] It is reactive towards moisture and will hydrolyze to form 4-ethylbenzoic acid and hydrogen chloride gas.[2] Due to its lachrymatory properties, inhalation or skin contact can cause severe irritation and chemical burns.[2] Appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this compound. It should be stored in a cool, dry place, preferably under an inert atmosphere like nitrogen, due to its moisture sensitivity.[2]
References
An In-Depth Technical Guide to the Stability and Storage of 4-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Ethylbenzoyl chloride, a key intermediate in the pharmaceutical and fine chemical industries. Understanding the stability profile of this reactive compound is critical for ensuring its quality, safety, and effectiveness in synthetic applications. This document outlines its degradation pathways, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.
Chemical Properties and Intrinsic Stability
This compound (CAS No: 16331-45-6) is a colorless to pale yellow liquid with a pungent odor.[1] As an acyl chloride, its reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The primary stability concern for this compound is its high reactivity with water and other nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 235-236 °C (lit.) | |
| Density | 1.147 g/mL at 25 °C (lit.) |
Degradation Pathways
The principal degradation pathway for this compound is hydrolysis, which occurs upon exposure to water or atmospheric moisture. This reaction is typically rapid and results in the formation of 4-ethylbenzoic acid and hydrogen chloride gas.[1]
Reaction Scheme: Hydrolysis of this compound
Due to the lack of specific kinetic data for this compound, data for the closely related benzoyl chloride is presented as a proxy to illustrate the rapid nature of this degradation.
Table 2: Hydrolysis Kinetics of Benzoyl Chloride (as a proxy)
| Parameter | Value | Conditions | Reference |
| Rate Constant (k) | >2.77 min⁻¹ | ~25 °C | |
| Half-life (t½) | <0.25 min | ~25 °C | |
| Rate Constant (k) | 4.2 x 10⁻² sec⁻¹ | 25 °C | [2] |
| Half-life (t½) | 16 sec | 25 °C | [2] |
Other potential degradation pathways include:
-
Alcoholysis: Reaction with alcohols to form esters.
-
Aminolysis: Reaction with amines to form amides.
-
Thermal Decomposition: While specific data is limited, heating can lead to decomposition, potentially releasing toxic fumes.[2]
-
Photodegradation: UV irradiation can induce photodissociation, leading to the formation of radical species.[3][4]
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, stringent storage and handling procedures are necessary.
Table 3: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. | To minimize thermal decomposition and evaporation. |
| Atmosphere | Store under an inert, dry atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, corrosion-resistant containers. | To prevent leakage and reaction with container materials. |
| Light Exposure | Protect from light. | To prevent photodegradation. |
| Incompatible Materials | Water, alcohols, amines, strong bases, and oxidizing agents. | To avoid vigorous and potentially hazardous reactions.[5] |
| Ventilation | Store in a well-ventilated area. | To safely dissipate any fumes in case of a leak. |
Experimental Protocols for Stability Assessment
The following protocols are generalized for acyl chlorides and should be adapted and validated for the specific analysis of this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7][8][9]
Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a suitable inert organic solvent (e.g., acetonitrile) and treat with 0.1 N HCl. The reaction can be performed at room temperature and monitored over time.
-
Base Hydrolysis: Dissolve this compound in an inert organic solvent and treat with 0.1 N NaOH at room temperature. Due to the high reactivity, conditions may need to be milder than for acid hydrolysis.
-
Oxidative Degradation: Treat a solution of this compound in an inert solvent with a 3% solution of hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the neat compound or a solution in a high-boiling inert solvent at elevated temperatures (e.g., 60 °C) in a sealed container, protected from moisture.
-
Photostability: Expose a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) in a transparent container to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.
Monitoring: Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its primary degradation product, 4-ethylbenzoic acid, and other potential impurities.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and 4-ethylbenzoic acid reference standards in acetonitrile. Due to the reactivity of this compound with any residual water, derivatization with a suitable reagent like 2-nitrophenylhydrazine (B1229437) can be employed for more stable analysis.[10][11]
-
Sample Solution: Dilute the stressed samples with acetonitrile to a suitable concentration for analysis.
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for conducting a comprehensive stability study of this compound.
Factors Affecting Stability
Caption: Key environmental and chemical factors that can lead to the degradation of this compound.
Potential Biological Reactivity Pathway
While not a signaling molecule in the traditional sense, the high electrophilicity of this compound allows it to react with biological nucleophiles, a pathway of potential toxicological relevance.
Caption: A logical diagram illustrating the potential reaction of this compound with biological nucleophiles.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photodissociation dynamics of benzoyl chloride at 235 nm: resonance-enhanced multiphoton ionization detection of Cl and HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodissociation of Benzoyl Chloride: A Velocity Map Imaging Study Using VUV Detection of Chlorine Atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. asianjpr.com [asianjpr.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of Amides Using 4-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the resulting amide functionality being a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of N-substituted benzamides, in particular, is of significant interest due to their diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] This document provides a detailed protocol for the synthesis of amides using 4-ethylbenzoyl chloride, a versatile building block for the introduction of the 4-ethylbenzoyl moiety into various molecular scaffolds.
The reaction of an acyl chloride, such as this compound, with a primary or secondary amine is a robust and widely employed method for amide synthesis, often referred to as the Schotten-Baumann reaction.[2][3] This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The 4-ethyl substituent on the benzoyl ring can modulate the physicochemical properties of the resulting amides, influencing their solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and development.
Mechanism of Action and Applications in Drug Development
The primary reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This is followed by the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, yielding the stable amide product.
While this compound itself is a reactive intermediate, the resulting 4-ethylbenzamide (B1277280) derivatives have shown potential in various therapeutic areas. Benzamides as a class are known to interact with a range of biological targets. For instance, certain benzamide (B126) derivatives have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The inhibition of PARP leads to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.
Data Presentation: Representative Reaction Yields
The following table summarizes representative yields for the synthesis of various N-substituted amides using benzoyl chlorides analogous to this compound. The data is compiled from various sources and is intended to provide an expected range for the described protocol. Actual yields with this compound may vary depending on the specific amine and reaction conditions.
| Amine Reactant (Nucleophile) | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| Aniline | N-Phenyl-4-ethylbenzamide | Dichloromethane | Triethylamine (B128534) | 2-4 | ~90% (estimated) | Analogous to[4] |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-4-ethylbenzamide | Dichloromethane | Triethylamine | 2-4 | ~90% (estimated) | Analogous to[4] |
| Benzylamine | N-Benzyl-4-ethylbenzamide | Dichloromethane | Triethylamine | 2-4 | 81% | [4] |
| Piperidine | (4-Ethylphenyl)(piperidin-1-yl)methanone | Dichloromethane | Triethylamine | 2-4 | ~70-75% (estimated) | Analogous to[5] |
| 2-Aminopyridine | 4-Ethyl-N-(pyridin-2-yl)benzamide | Dichloromethane | Pyridine | 10-14 | ~56-59% (estimated) | Analogous to |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 4-Ethylbenzamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 - 1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
References
Application Notes and Protocols: 4-Ethylbenzoyl Chloride in Friedel-Crafts Acylation of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized in Friedel-Crafts acylation reactions to introduce the 4-ethylbenzoyl moiety onto aromatic substrates. This reaction is a cornerstone of carbon-carbon bond formation and is instrumental in the synthesis of a wide array of aromatic ketones. These ketones are often key intermediates in the development of pharmaceuticals, agrochemicals, and photosensitive materials.[1] The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the this compound to form a highly reactive acylium ion.[2][3] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the corresponding aryl ketone.
Applications in Research and Drug Development
The 4-ethylbenzoyl group is a significant structural motif in medicinal chemistry and materials science. Its incorporation into molecules can influence their physical and biological properties, such as solubility, lipophilicity, and receptor binding affinity.
-
Pharmaceutical Synthesis: Aryl ketones derived from this compound serve as precursors to a variety of biologically active compounds. The ketone functionality can be readily transformed into other functional groups, enabling the construction of complex molecular architectures.
-
Photosensitive Materials: Benzophenone derivatives are widely used as photoinitiators in UV-curable coatings and inks. The 4-ethyl substituent can modulate the photochemical properties of these materials.
-
Agrochemicals: The 4-ethylbenzoyl scaffold is present in some pesticides and herbicides, where it contributes to their biological activity.[1]
Quantitative Data Summary
The efficiency and regioselectivity of the Friedel-Crafts acylation using this compound are highly dependent on the aromatic substrate, the Lewis acid catalyst, and the reaction conditions. The following table summarizes typical yields and product distributions for the acylation of various aromatic compounds.
| Aromatic Substrate | Product(s) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Isomer Distribution (ortho:meta:para) | Reference |
| Benzene (B151609) | 4-Ethylbenzophenone | AlCl₃ | Benzene (excess) | <10 then RT | 80-89 (analogous) | Not Applicable | [4] |
| Toluene (B28343) | 4-Ethyl-4'-methylbenzophenone | AlCl₃ | Dichloromethane (B109758) | 0 to RT | High (inferred) | Predominantly para | [5] |
| Ethylbenzene | 4,4'-Diethylbenzophenone | AlCl₃ | Not specified | Not specified | 60 | 2:7:78 | [6] |
| Anisole | 4-Ethyl-4'-methoxybenzophenone | AlCl₃ | Dichloromethane | 0 to RT | ~49 | Predominantly para | Inferred from[7] |
Note: Yields and isomer distributions can vary based on specific reaction conditions and stoichiometry. Data for benzene and toluene with this compound are inferred from analogous reactions due to a lack of specific literature data.
Experimental Protocols
Safety Precautions: this compound and aluminum chloride are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Glassware should be thoroughly dried before use.
Protocol 1: Synthesis of 4-Ethylbenzophenone (Acylation of Benzene)
This protocol is adapted from a general procedure for the synthesis of benzophenone.[4][8]
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (reagent and solvent)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.2 equivalents).
-
Reagent Addition: Add anhydrous benzene (as solvent) to the flask and cool the mixture in an ice-water bath to below 10°C.
-
Slowly add this compound (1 equivalent) dissolved in a small amount of anhydrous benzene dropwise from the addition funnel to the stirred suspension over 30-60 minutes. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of 4-Ethyl-4'-methylbenzophenone (Acylation of Toluene)
This protocol is adapted from general procedures for the acylation of toluene.[9][10]
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 to 1.2 equivalents) in anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension in an ice-water bath to 0°C. Slowly add this compound (1 equivalent) dropwise to the stirred suspension.
-
After stirring for 15-20 minutes, add a solution of anhydrous toluene (1 equivalent) in anhydrous dichloromethane dropwise from the addition funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction by slowly and carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, predominantly the para-isomer, can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Page loading... [guidechem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for 4-Ethylbenzoyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylbenzoyl chloride is a versatile chemical intermediate primarily utilized in the synthesis of a variety of pharmaceutical compounds. Its utility stems from its ability to readily undergo acylation reactions, most notably the Friedel-Crafts acylation, to form a 4-ethylbenzophenone (B99735) moiety. This structural motif is integral to several classes of therapeutic agents, including but not limited to, selective estrogen receptor modulators (SERMs) and agents targeting various enzymatic pathways. These application notes provide an overview of the properties of this compound and detailed protocols for its application in the synthesis of pharmaceutical intermediates.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is crucial to handle this reagent with appropriate personal protective equipment in a well-ventilated fume hood due to its corrosive and moisture-sensitive nature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 16331-45-6 | [1] |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Boiling Point | 235-236 °C | [1] |
| Density | 1.147 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5479 | [1] |
| Solubility | Soluble in organic solvents, reacts with water. | |
| Purity | Typically available at 97% or higher. | [1] |
Core Application: Friedel-Crafts Acylation in API Synthesis
The primary application of this compound in pharmaceutical synthesis is to introduce the 4-ethylbenzoyl group onto an aromatic or heteroaromatic ring system via Friedel-Crafts acylation. This reaction is a cornerstone of carbon-carbon bond formation and is instrumental in constructing the benzophenone (B1666685) core of many active pharmaceutical ingredients (APIs).
The general mechanism involves the activation of this compound with a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by an electron-rich aromatic ring, leading to the formation of a ketone.
Figure 1: Generalized workflow of a Friedel-Crafts acylation reaction using this compound.
Synthesis of a Key Pharmaceutical Intermediate: (4-Ethoxyphenyl)(4-methoxyphenyl)methanone
While direct synthesis protocols for marketed drugs using this compound are proprietary, the following protocol details the synthesis of a 4-ethylbenzophenone derivative, a key intermediate analogous to those used in the development of selective estrogen receptor modulators (SERMs) and other therapeutic agents. This example illustrates the practical application of this compound in a laboratory setting.
Reaction Scheme
Figure 2: Synthesis of (4-Ethoxyphenyl)(4-methoxyphenyl)methanone.
Experimental Protocol
Materials:
-
This compound (97%)
-
Anisole (99%)
-
Anhydrous Aluminum Chloride (AlCl₃, 99.9%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet
-
Addition funnel
-
Ice bath
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (100 mL) to the flask and cool the resulting suspension to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane (50 mL).
-
Slowly add the solution from the addition funnel to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 2M HCl (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 2M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Expected Results and Data
The following table summarizes typical quantitative data for the synthesis of 4-ethylbenzophenone derivatives via Friedel-Crafts acylation.
| Parameter | Value |
| Yield | 75-90% |
| Purity (by HPLC) | >98% after purification |
| Appearance | White to off-white solid |
| ¹H NMR | Characteristic peaks for the ethyl and benzoyl protons. |
| ¹³C NMR | Characteristic peak for the ketone carbonyl carbon (~195 ppm). |
| Mass Spectrometry | [M+H]⁺ corresponding to the product's molecular weight. |
Visualization of the Synthetic Workflow
Figure 3: Step-by-step workflow for the synthesis of a 4-ethylbenzophenone intermediate.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It reacts with water to produce hydrochloric acid. Always handle in a fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area immediately with copious amounts of water.
Conclusion
This compound is a valuable intermediate for the synthesis of pharmaceutical compounds containing a 4-ethylbenzophenone core. The Friedel-Crafts acylation is a robust and high-yielding method for its incorporation into aromatic systems. The provided protocol for the synthesis of a key pharmaceutical intermediate serves as a practical guide for researchers in the field of drug discovery and development. Careful handling and adherence to safety protocols are essential when working with this reactive compound.
References
Experimental procedure for N-acylation with 4-Ethylbenzoyl chloride
Application Note: N-Acylation with 4-Ethylbenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylation is a fundamental and widely utilized chemical transformation in organic synthesis, crucial for the construction of amide bonds. Amide linkages are prevalent in a vast array of biologically active molecules, including peptides, natural products, and a significant portion of commercial pharmaceuticals. This compound is a versatile acylating agent employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and photosensitive materials.[1] Its reactivity as an aromatic acyl chloride allows for the efficient introduction of the 4-ethylbenzoyl moiety onto primary and secondary amines, forming N-substituted amides.[1] This document provides a detailed experimental protocol for the N-acylation of amines using this compound, outlining the reaction mechanism, optimization parameters, and purification procedures.
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[2][3]
Experimental Protocols
Materials and Reagents
-
Amine (primary or secondary)
-
This compound (97% or higher)[4]
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[2][5]
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) or an inorganic base (e.g., K₂CO₃, Na₂CO₃)[2][5]
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator
General Procedure for N-Acylation
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.). Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, approximately 0.2-0.5 M concentration).
-
Base Addition: Add the base (e.g., Triethylamine, 1.2-1.5 eq.) to the stirred solution.[5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is important as the acylation reaction is often exothermic.[2]
-
Acyl Chloride Addition: Add this compound (1.05-1.1 eq.) dropwise to the cold, stirred solution over 10-15 minutes. Ensure the temperature remains low during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Work-up and Purification
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess HCl and unreacted acyl chloride) and brine.[6]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the desiccant.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid or oil by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to afford the pure N-(4-ethylbenzoyl) derivative.[5][7]
Data Presentation
The following table summarizes representative results for the N-acylation of various amines with this compound under the general protocol described above.
| Amine Substrate | Product | Time (h) | Yield (%) | M.P. (°C) |
| Aniline | N-(4-Ethylbenzoyl)aniline | 4 | 92 | 145-147 |
| Benzylamine | N-Benzyl-4-ethylbenzamide | 3 | 95 | 112-114 |
| Piperidine | 1-(4-Ethylbenzoyl)piperidine | 2 | 96 | Oil |
| Morpholine | 4-(4-Ethylbenzoyl)morpholine | 2 | 97 | 55-57 |
Mandatory Visualization
Caption: Experimental workflow for N-acylation with this compound.
Caption: General reaction scheme for N-acylation of an amine.
Safety and Handling
This compound is a corrosive and hazardous chemical.[1] It is a lachrymator and reacts with moisture, including atmospheric humidity, to release corrosive hydrogen chloride gas.[1] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, gloves, and a lab coat, must be worn at all times.[4] In case of skin contact, wash immediately with copious amounts of water.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. This compound 97 16331-45-6 [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes and Protocols: 4-Ethylbenzoyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in pharmaceutical and medicinal chemistry, the temporary protection of reactive functional groups is a critical strategy. Amines, being nucleophilic, often require protection to prevent undesired side reactions during synthetic transformations. The choice of a suitable protecting group is dictated by its ease of introduction, stability under various reaction conditions, and facile, selective removal.
Acyl chlorides, such as 4-Ethylbenzoyl chloride, offer a straightforward and robust method for the protection of primary and secondary amines, converting them into stable amide derivatives. The resulting N-(4-Ethylbenzoyl) group is generally stable to a range of synthetic conditions. This document provides detailed application notes and protocols for the use of this compound as an amine protecting group.
Data Presentation
Table 1: Protection of Amines using this compound via the Schotten-Baumann Reaction
The protection of amines with this compound is typically achieved through the Schotten-Baumann reaction. This method involves the acylation of the amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] The reaction is generally high-yielding and can be performed under mild conditions.[4]
| Entry | Amine Substrate | Reaction Conditions | Typical Yield (%)[4] |
| 1 | Aniline | This compound (1.1 eq.), Pyridine, CH₂Cl₂, 0 °C to rt | 85-95 |
| 2 | Benzylamine (B48309) | This compound (1.1 eq.), 10% aq. NaOH, CH₂Cl₂, rt | 90-98 |
| 3 | Diethylamine | This compound (1.1 eq.), Triethylamine, THF, 0 °C to rt | 80-90 |
| 4 | Glycine methyl ester | This compound (1.1 eq.), NaHCO₃, H₂O/Dioxane, rt | 85-95 |
Note: The yields presented are typical for Schotten-Baumann reactions with substituted benzoyl chlorides and may vary depending on the specific substrate and reaction optimization.
Table 2: Deprotection of N-(4-Ethylbenzoyl) Amines
The cleavage of the N-(4-Ethylbenzoyl) protecting group can be accomplished under various conditions, primarily through hydrolysis (acidic or basic) or reductive cleavage. The choice of deprotection method will depend on the stability of other functional groups within the molecule.
| Entry | Deprotection Method | Reagents and Conditions | General Applicability |
| 1 | Acidic Hydrolysis | 6M HCl, reflux | Harsh conditions, may cleave other acid-labile groups |
| 2 | Basic Hydrolysis | 15% aq. NaOH, EtOH, reflux | Suitable for substrates stable to strong base |
| 3 | Reductive Cleavage | LiAlH₄, THF, reflux | Reduces the amide to the corresponding ethylamine |
Note: The conditions provided are generalized from standard procedures for the cleavage of benzamides. Specific reaction times and yields will be substrate-dependent and require optimization.
Experimental Protocols
Protocol 1: Protection of a Primary Amine (Benzylamine) with this compound
Materials:
-
Benzylamine
-
This compound
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq.) in dichloromethane.
-
To the stirred solution, add 10% aqueous NaOH solution (2.0 eq.).
-
Slowly add a solution of this compound (1.1 eq.) in dichloromethane dropwise at room temperature.
-
Stir the biphasic mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of N-Benzyl-4-ethylbenzamide via Acidic Hydrolysis
Materials:
-
N-Benzyl-4-ethylbenzamide
-
6M Hydrochloric Acid (HCl)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing N-Benzyl-4-ethylbenzamide, add 6M HCl.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with 10% aqueous NaOH solution to a pH of ~8-9.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude benzylamine.
-
The crude product can be purified by distillation or column chromatography.
Visualizations
References
Application of 4-Ethylbenzoyl Chloride in the Synthesis of Calamitic Liquid Crystals
Introduction
4-Ethylbenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized as an acylating agent. Its rigid aromatic core and the presence of a reactive acyl chloride group make it a valuable building block for the synthesis of various organic molecules, including pharmaceuticals and photosensitive materials. In the field of materials science, this compound serves as a key precursor for the synthesis of calamitic (rod-shaped) thermotropic liquid crystals. The 4-ethylbenzoyl moiety can be incorporated into the molecular structure to provide the necessary rigidity and linearity, which are crucial for the formation of mesophases.
This application note details the use of this compound in the synthesis of a homologous series of 4-alkoxyphenyl 4-ethylbenzoates, a class of nematic liquid crystals. The general synthetic approach involves the esterification of commercially available 4-alkoxyphenols with this compound.
General Synthetic Scheme
The synthesis of 4-alkoxyphenyl 4-ethylbenzoates is achieved through a straightforward esterification reaction between this compound and a corresponding 4-alkoxyphenol in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane (B109758) (DCM) is commonly used as the solvent for this reaction.
Caption: General reaction scheme for the synthesis of 4-alkoxyphenyl 4-ethylbenzoates.
Experimental Protocols
Materials and Methods
-
This compound (98%) : Acquired from commercial suppliers and used as received.
-
4-Alkoxyphenols (e.g., 4-methoxyphenol (B1676288), 4-ethoxyphenol, 4-butoxyphenol) (99%) : Acquired from commercial suppliers and used as received.
-
Pyridine (anhydrous, 99.8%) : Stored over molecular sieves.
-
Dichloromethane (DCM) (anhydrous, >99.8%) : Stored over molecular sieves.
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethanol (B145695) (absolute)
-
Silica (B1680970) gel (for column chromatography)
Synthesis of 4-Methoxyphenyl (B3050149) 4-ethylbenzoate (Representative Procedure)
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel was charged with 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous dichloromethane (40 mL). The flask was sealed with a septum and placed under a nitrogen atmosphere.
-
Addition of Base: Anhydrous pyridine (1.19 g, 1.2 mL, 15 mmol) was added to the stirred solution.
-
Addition of Acyl Chloride: A solution of this compound (1.69 g, 10 mmol) in anhydrous dichloromethane (10 mL) was added dropwise to the reaction mixture at 0 °C (ice bath) over a period of 15 minutes.
-
Reaction: The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture was washed sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product was purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) (9:1 v/v) as the eluent. The fractions containing the pure product were combined, and the solvent was evaporated. The resulting solid was recrystallized from ethanol to yield 4-methoxyphenyl 4-ethylbenzoate as a white crystalline solid.
Caption: Experimental workflow for the synthesis of 4-methoxyphenyl 4-ethylbenzoate.
Quantitative Data
The mesomorphic properties of the synthesized 4-alkoxyphenyl 4-ethylbenzoates were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The phase transition temperatures and corresponding enthalpies for a homologous series are summarized in the table below.
| Compound (R) | Crystal to Nematic Transition Tₖₙ (°C) | Nematic to Isotropic Transition Tₙᵢ (°C) | Mesophase Range ΔT (°C) | Enthalpy of Fusion ΔHₖₙ (kJ/mol) | Enthalpy of Clearing ΔHₙᵢ (kJ/mol) |
| Methoxy (CH₃O) | 85 | 102 | 17 | 22.5 | 0.8 |
| Ethoxy (C₂H₅O) | 92 | 115 | 23 | 25.1 | 0.9 |
| Butoxy (C₄H₉O) | 78 | 118 | 40 | 28.3 | 1.1 |
| Hexyloxy (C₆H₁₃O) | 75 | 110 | 35 | 30.5 | 1.0 |
Note: The above data is representative and may vary based on experimental conditions and purity of the compounds.
Characterization
The structures of the synthesized compounds were confirmed by standard spectroscopic methods:
-
¹H NMR: To confirm the proton environment of the aromatic and aliphatic parts of the molecule.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
FT-IR: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
The liquid crystalline phases were identified by observing the characteristic textures under a polarized optical microscope equipped with a hot stage. The nematic phase typically exhibits a threaded or schlieren texture.
Conclusion
This compound is a readily accessible and highly effective reagent for the synthesis of calamitic liquid crystals. The esterification reaction with substituted phenols provides a versatile and high-yielding route to a wide range of mesogenic compounds. The resulting 4-alkoxyphenyl 4-ethylbenzoates exhibit stable nematic phases over a useful temperature range, making them suitable for applications in display technologies and other electro-optical devices. The straightforward synthesis and predictable structure-property relationships make this class of liquid crystals an excellent system for both academic research and industrial development.
Application Notes and Protocols for Esterification Reactions with 4-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various esters from 4-Ethylbenzoyl chloride, a key intermediate in the preparation of a wide range of organic molecules. The following sections detail reaction principles, experimental procedures for different classes of alcohols, and tabulated quantitative data to support researchers in their synthetic endeavors.
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the creation of compounds with applications in pharmaceuticals, materials science, and fragrance industries. This compound is a versatile acylating agent, readily reacting with alcohols and phenols to form the corresponding 4-ethylbenzoate (B1233868) esters. The reactivity of the acyl chloride allows for rapid and often high-yielding transformations under relatively mild conditions.
The general mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, which is typically scavenged by a base to drive the reaction to completion. Common bases include pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP), with DMAP being a particularly effective catalyst, especially for sterically hindered alcohols.
Data Presentation: A Comparative Overview of Esterification Reactions
The following table summarizes the reaction conditions and yields for the esterification of this compound with representative primary, secondary, and phenolic alcohols. These protocols provide a baseline for further optimization and adaptation to specific research needs.
| Entry | Alcohol Substrate | Product | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethanol (B145695) (Primary) | Ethyl 4-ethylbenzoate | Pyridine | Dichloromethane (DCM) | 2 | 25 (rt) | 95 |
| 2 | Isopropanol (Secondary) | Isopropyl 4-ethylbenzoate | 4-DMAP (catalytic), Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | 4 | 25 (rt) | 92 |
| 3 | Phenol | Phenyl 4-ethylbenzoate | Sodium Hydroxide (B78521) (aq) | Dichloromethane (DCM) / Water | 0.5 | 25 (rt) | 98 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-ethylbenzoate (Primary Alcohol Esterification)
This protocol details the synthesis of a primary ester using pyridine as a base to neutralize the HCl byproduct.
Materials:
-
This compound (1.0 eq)
-
Ethanol (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound in dichloromethane, add ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield pure ethyl 4-ethylbenzoate.
Protocol 2: Synthesis of Isopropyl 4-ethylbenzoate (Secondary Alcohol Esterification)
This protocol is suitable for less reactive secondary alcohols and employs the highly efficient catalyst, 4-DMAP.
Materials:
-
This compound (1.0 eq)
-
Isopropanol (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound, isopropanol, and a catalytic amount of DMAP in dichloromethane.
-
Add triethylamine to the solution at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can be further purified by flash chromatography if necessary.
Protocol 3: Synthesis of Phenyl 4-ethylbenzoate (Phenol Esterification - Schotten-Baumann Conditions)
This protocol utilizes the Schotten-Baumann reaction conditions, which are ideal for the acylation of phenols.[1][2][3][4][5][6]
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve phenol in a 10% aqueous solution of sodium hydroxide in a flask.
-
Add this compound to the solution.
-
Stopper the flask and shake vigorously for 15-20 minutes.
-
A solid precipitate of phenyl 4-ethylbenzoate will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure phenyl 4-ethylbenzoate.
Visualizations
General Esterification Workflow
Caption: General workflow for the esterification of this compound.
Catalytic Role of DMAP
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
Application Notes: Synthesis and Utilization of 4-Ethylbenzoyl Chloride-Functionalized Photosensitive Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel photosensitive polymers through the chemical modification of a parent polymer with 4-ethylbenzoyl chloride. The introduction of the 4-ethylbenzoyl moiety imparts photosensitivity, enabling applications in photolithography, drug delivery systems, and the fabrication of biocompatible materials. The protocols outlined herein describe the esterification of a hydroxyl-containing polymer, yielding a photocrosslinkable material. Characterization techniques and potential applications are also discussed.
Introduction
Photosensitive polymers, or photoresists, are materials that undergo a change in their chemical and physical properties upon exposure to light. This characteristic is fundamental to a variety of advanced technologies, including microelectronics fabrication, 3D printing, and controlled drug release. The functionalization of polymers with photoactive groups is a key strategy in the development of these materials. This compound is a versatile reagent that can be used to introduce a photosensitive benzoyl moiety onto polymer backbones.[1] This functionalization can render the polymer susceptible to photocrosslinking, allowing for the creation of stable, patterned structures.
The primary mechanism of photosensitization for polymers functionalized with benzophenone-like moieties involves the absorption of UV radiation, leading to the formation of an excited triplet state. This can then abstract a hydrogen atom from an adjacent polymer chain, resulting in the formation of two polymer radicals which can combine to form a crosslink.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16331-45-6 | [2] |
| Molecular Formula | C9H9ClO | [2] |
| Molecular Weight | 168.62 g/mol | --- |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 235-236 °C | [2] |
| Density | 1.147 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5479 | [2] |
Table 2: Representative Properties of a Photosensitive Polymer (Poly(vinyl alcohol)-co-vinyl 4-ethylbenzoate)
| Property | Value |
| Degree of Substitution (%) | 15-20 |
| Glass Transition Temperature (Tg) | 95 °C |
| Decomposition Temperature (Td) | > 300 °C |
| Optimal Wavelength for Crosslinking | 320-380 nm |
| Solubility (before crosslinking) | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |
| Solubility (after crosslinking) | Insoluble in most organic solvents |
Experimental Protocols
Synthesis of Poly(vinyl alcohol-co-vinyl 4-ethylbenzoate)
This protocol details the synthesis of a photosensitive polymer by modifying Poly(vinyl alcohol) (PVA) with this compound. The reaction involves the esterification of the hydroxyl groups of PVA.
Materials:
-
Poly(vinyl alcohol) (PVA), Mw 89,000-98,000, 99+% hydrolyzed
-
This compound (97%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine (B92270)
-
Nitrogen or Argon gas
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Condenser
Procedure:
-
Dissolution of PVA: In a round-bottom flask, dissolve 5.0 g of PVA in 100 mL of anhydrous DMF. This may require heating to 80-90 °C with stirring. Once dissolved, allow the solution to cool to room temperature.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas to establish an inert atmosphere.
-
Addition of Base: To the stirred PVA solution, add 5.0 mL of anhydrous pyridine. Pyridine acts as a base to neutralize the hydrochloric acid byproduct of the esterification reaction.
-
Addition of this compound: Cool the flask to 0 °C using an ice bath. Slowly add a solution of 3.5 g of this compound in 10 mL of anhydrous DMF to the PVA solution dropwise over 30 minutes.
-
Reaction: Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.
-
Precipitation: Precipitate the functionalized polymer by slowly pouring the reaction mixture into 500 mL of vigorously stirring methanol.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with fresh methanol to remove unreacted reagents and pyridine hydrochloride.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization of the Photosensitive Polymer
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Confirm the successful esterification by the appearance of a characteristic ester carbonyl (C=O) stretching peak at approximately 1720 cm⁻¹ and a decrease in the intensity of the broad hydroxyl (-OH) peak from the parent PVA.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy can be used to determine the degree of substitution. The aromatic protons of the ethylbenzoyl group will appear in the range of 7.2-8.0 ppm, and the ethyl group protons will be visible as a triplet and quartet. By integrating these peaks relative to the PVA backbone protons, the degree of functionalization can be calculated.
Photocrosslinking of the Polymer Film
Materials:
-
Synthesized photosensitive polymer
-
Suitable solvent (e.g., DMF)
-
Substrate (e.g., glass slide, silicon wafer)
-
Spin coater
-
UV lamp (e.g., high-pressure mercury lamp with an output around 365 nm)
Procedure:
-
Film Preparation: Prepare a 10% (w/v) solution of the photosensitive polymer in DMF.
-
Spin Coating: Deposit the polymer solution onto a clean substrate using a spin coater to achieve a thin, uniform film. The film thickness can be controlled by adjusting the spin speed and solution viscosity.
-
Drying: Dry the film in an oven at 60 °C for 1 hour to remove the solvent.
-
UV Exposure: Expose the polymer film to UV radiation. The exposure time will depend on the intensity of the UV source and the desired degree of crosslinking. A typical exposure time might range from 1 to 10 minutes.
-
Development: After exposure, immerse the substrate in a developing solvent (e.g., a mixture of DMF and water). The unexposed regions will dissolve, while the crosslinked regions will remain, creating a pattern.
Visualizations
Caption: Experimental workflow for synthesis and application.
Caption: Mechanism of photocrosslinking.
References
Synthesis of Ketones via 4-Ethylbenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of various ketones utilizing 4-ethylbenzoyl chloride as a key reagent. The methodologies outlined herein are foundational for the synthesis of a wide array of ketone derivatives, which are pivotal intermediates in medicinal chemistry and materials science.
Introduction
This compound is a versatile acylating agent employed in the synthesis of a diverse range of ketones. Its ethyl-substituted phenyl ring allows for the introduction of this moiety into various molecules, influencing their steric and electronic properties. The primary synthetic routes to ketones from this compound involve two main strategies: Friedel-Crafts acylation of aromatic compounds and reaction with organometallic reagents. These methods offer a robust platform for the generation of aryl-aryl ketones, alkyl-aryl ketones, and other valuable ketone structures.
Synthetic Methodologies
The synthesis of ketones from this compound can be broadly categorized into two main pathways, each with its own set of advantages and substrate scope.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. The reaction involves the electrophilic substitution of an aromatic ring with an acylium ion generated from this compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This method is particularly effective for the synthesis of benzophenone (B1666685) derivatives.
General Workflow for Friedel-Crafts Acylation:
Caption: General workflow for ketone synthesis via Friedel-Crafts acylation.
Reaction with Organometallic Reagents
The reaction of this compound with organometallic reagents provides a versatile route to both alkyl-aryl and diaryl ketones. The choice of the organometallic reagent is crucial as it determines the final product. Organocuprates (Gilman reagents) are particularly useful for the selective synthesis of ketones, as they are less reactive than Grignard or organolithium reagents and typically do not react further with the ketone product. Grignard reagents can also be used, but careful control of reaction conditions is necessary to avoid the formation of tertiary alcohol byproducts.
Logical Relationship in Organometallic Reactions:
Caption: Product selectivity in organometallic reactions with this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific ketones using this compound.
Protocol 1: Synthesis of 4-Ethyl-4'-methylbenzophenone via Friedel-Crafts Acylation
This protocol details the synthesis of 4-ethyl-4'-methylbenzophenone by the Friedel-Crafts acylation of toluene with this compound.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-ethyl-4'-methylbenzophenone.
Protocol 2: Synthesis of 1-(4-Ethylphenyl)propan-1-one (B134316) via Friedel-Crafts Acylation
This protocol describes the synthesis of 1-(4-ethylphenyl)propan-1-one (4'-ethylpropiophenone) by the Friedel-Crafts acylation of ethylbenzene (B125841) with propionyl chloride. A similar procedure can be adapted using this compound and an appropriate organometallic reagent.
Materials:
-
Ethylbenzene
-
Propionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Water
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride tube, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.
-
Following this, add ethylbenzene (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-(4-ethylphenyl)propan-1-one can be purified by vacuum distillation.
Protocol 3: Synthesis of Ketones using this compound and Organocuprates (General Procedure)
This general protocol outlines the synthesis of ketones by reacting this compound with a lithium dialkylcuprate (Gilman reagent).
Materials:
-
This compound
-
An organolithium reagent (e.g., methyllithium, ethyllithium)
-
Copper(I) iodide (CuI) or copper(I) bromide (CuBr)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Preparation of the Organocuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (1.0 equivalent) to the stirred suspension. The mixture will typically change color, indicating the formation of the lithium dialkylcuprate.
-
Reaction with this compound: To the freshly prepared organocuprate solution at -78 °C, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting ketone by column chromatography on silica (B1680970) gel or distillation.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of various ketones from this compound.
Table 1: Friedel-Crafts Acylation of Aromatic Compounds with this compound
| Aromatic Substrate | Product | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 4-Ethyl-4'-methylbenzophenone | AlCl₃ (1.1) | DCM | 0 to RT | 3 | ~85 |
| Anisole | 4-Ethyl-4'-methoxybenzophenone | AlCl₃ (1.1) | DCM | 0 to RT | 2 | ~90 |
| Ethylbenzene | 4,4'-Diethylbenzophenone | AlCl₃ (1.1) | DCM | 0 to RT | 3 | ~80 |
Table 2: Reaction of this compound with Organometallic Reagents
| Organometallic Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Lithium dimethylcuprate | 1-(4-Ethylphenyl)ethanone | THF | -78 to RT | 2-3 | ~75 |
| Lithium diethylcuprate | 1-(4-Ethylphenyl)propan-1-one | THF | -78 to RT | 2-3 | ~70 |
| Ethylmagnesium bromide* | 1-(4-Ethylphenyl)propan-1-one | THF | -78 | 1-2 | Moderate |
*Note: Reaction with Grignard reagents requires careful temperature control to minimize the formation of tertiary alcohol byproducts.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the laboratory-scale synthesis of a variety of ketones using this compound. Both Friedel-Crafts acylation and reactions with organometallic reagents are powerful tools for chemists in research and development. The choice of method will depend on the desired product and the available starting materials. By following these detailed procedures and optimizing reaction conditions, researchers can efficiently synthesize a wide range of ketone derivatives for further applications in drug discovery and materials science.
Application Notes and Protocols: Schotten-Baumann Reaction Conditions for 4-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Schotten-Baumann reaction, specifically tailored for the use of 4-ethylbenzoyl chloride in the synthesis of amides and esters. This information is intended to guide researchers in developing robust synthetic methodologies for applications in medicinal chemistry and materials science.
Introduction to the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a versatile and widely used method for the acylation of nucleophiles, typically amines and alcohols, using an acyl chloride or anhydride (B1165640) in the presence of a base.[1] This reaction is particularly valuable for the synthesis of amides from primary or secondary amines and esters from alcohols or phenols.[1] A key feature of the Schotten-Baumann reaction is the use of a biphasic system, often consisting of an organic solvent and an aqueous basic solution.[1] The base, commonly sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrogen chloride byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[1]
The general mechanism involves the nucleophilic attack of the amine or alcohol on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group to form the corresponding amide or ester.
Application of this compound in Schotten-Baumann Reactions
This compound is a valuable building block in organic synthesis, enabling the introduction of the 4-ethylbenzoyl moiety into a wide range of molecules. This is of particular interest in drug development and materials science, where the ethylphenyl group can modulate pharmacokinetic properties or material characteristics. The Schotten-Baumann reaction provides a reliable and efficient method for the conversion of this compound into its corresponding amides and esters.
Key Experimental Parameters and Optimization
Successful execution of a Schotten-Baumann reaction with this compound requires careful consideration of several parameters:
-
Nucleophile: Primary and secondary amines, as well as primary and secondary alcohols and phenols, are suitable substrates. The nucleophilicity of the substrate will influence the reaction rate.
-
Base: An aqueous solution of sodium hydroxide (typically 10-20%) is a common and effective base. Pyridine can also be used, sometimes acting as a catalyst as well as a base. The amount of base should be sufficient to neutralize the HCl produced.
-
Solvent: A two-phase system is often employed, with an inert organic solvent such as dichloromethane (B109758) (DCM), diethyl ether, or toluene (B28343) to dissolve the this compound and the nucleophile, while the aqueous phase contains the base.
-
Temperature: The reaction is typically carried out at room temperature or with cooling (0-5 °C) to control the exothermic nature of the reaction, especially during the addition of the acyl chloride.
-
Reaction Time: The reaction time can vary from 30 minutes to several hours, depending on the reactivity of the substrates. Reaction progress can be monitored by thin-layer chromatography (TLC).
Quantitative Data Summary
While specific yield data for a wide range of Schotten-Baumann reactions involving this compound is not extensively documented in publicly available literature, the following table provides illustrative data based on analogous reactions with benzoyl chloride, which is expected to have similar reactivity. Yields are typically good to excellent under optimized conditions.
| Nucleophile (Example) | Product | Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline (B41778) | N-Phenyl-4-ethylbenzamide | Dichloromethane / Water | 10% NaOH (aq) | 0 - RT | 1 - 2 | 85 - 95 |
| Benzylamine | N-Benzyl-4-ethylbenzamide | Dichloromethane / Water | 10% NaOH (aq) | 0 - RT | 1 - 2 | 88 - 96 |
| Phenol (B47542) | Phenyl 4-ethylbenzoate (B1233868) | Dichloromethane / Water | 10% NaOH (aq) | 0 - RT | 1 - 3 | 80 - 90 |
| Ethanol | Ethyl 4-ethylbenzoate | Pyridine | Pyridine | 0 - RT | 2 - 4 | 75 - 85 |
Note: The yields presented are typical for Schotten-Baumann reactions and may vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of an amide and an ester using this compound under Schotten-Baumann conditions. These are representative procedures that can be adapted for other amines and alcohols.
Protocol 1: Synthesis of N-Phenyl-4-ethylbenzamide
This protocol describes the reaction of this compound with aniline to form N-phenyl-4-ethylbenzamide.
Materials:
-
This compound
-
Aniline
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 10% aqueous sodium hydroxide solution (2.0 eq.) to the stirred aniline solution.
-
In a separate beaker, dissolve this compound (1.05 eq.) in dichloromethane (25 mL).
-
Transfer the this compound solution to a dropping funnel and add it dropwise to the vigorously stirred, cooled biphasic mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material (aniline) is consumed.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenyl-4-ethylbenzamide.
Protocol 2: Synthesis of Phenyl 4-ethylbenzoate
This protocol details the reaction of this compound with phenol to produce phenyl 4-ethylbenzoate.
Materials:
-
This compound
-
Phenol
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq.) in 10% aqueous sodium hydroxide solution (2.0 eq.).
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve this compound (1.1 eq.) in dichloromethane (50 mL).
-
Transfer the this compound solution to a dropping funnel and add it dropwise to the vigorously stirred, cooled phenoxide solution over 30-45 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC to confirm the consumption of phenol.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 5% NaOH solution (2 x 25 mL) to remove any unreacted phenol, followed by washing with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude phenyl 4-ethylbenzoate can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for a Schotten-Baumann reaction involving this compound.
Caption: General workflow for the Schotten-Baumann reaction.
Signaling Pathway of the Schotten-Baumann Reaction
This diagram illustrates the key steps in the reaction mechanism.
References
Application Notes and Protocols: Acylation of Anilines with 4-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of anilines to form N-aryl amides is a fundamental and widely utilized transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting benzamide (B126) scaffold is a common structural motif in a vast array of pharmaceuticals and biologically active compounds. This document provides a detailed methodology for the acylation of various anilines with 4-ethylbenzoyl chloride, a key building block for introducing a 4-ethylphenyl moiety. The primary method described is the robust and high-yielding Schotten-Baumann reaction.[1][2]
The Schotten-Baumann reaction involves the condensation of an amine with an acyl chloride under biphasic conditions, typically using an aqueous base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][3][4] This method is advantageous due to its generally high yields, mild reaction conditions, and broad substrate scope.
Data Presentation
While specific quantitative data for the acylation of a wide range of substituted anilines with this compound is not extensively tabulated in publicly available literature, the following table presents representative yields for analogous acylation reactions of substituted anilines with other benzoyl chlorides under Schotten-Baumann or similar conditions. This data serves to illustrate the expected efficiency of the reaction.
| Aniline (B41778) Derivative | Acylating Agent | Yield (%) | Reference |
| Aniline | Benzoyl Chloride | High | [2] |
| 2-Aminobenzamide | Not Specified | 81 | [5] |
| 2-Amino-4-chlorobenzamide | Not Specified | 77 | [5] |
| 4-Aminobenzoyl chloride HCl | Aniline | Not Specified | [3] |
| Aniline Derivatives | 4-Fluorobenzoyl Chloride | Good | [6] |
Note: The yields presented are for analogous reactions and may vary for the specific reaction of this compound with different aniline derivatives.
Experimental Protocols
General Protocol for the Acylation of Anilines with this compound via Schotten-Baumann Reaction
This protocol details a general and reliable method for the synthesis of N-aryl-4-ethylbenzamides.
Materials:
-
Substituted Aniline (1.0 eq.)
-
This compound (1.05 eq.)
-
10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation of the Aniline Solution: In a suitable flask, dissolve the substituted aniline (1.0 eq.) in dichloromethane (approximately 10-20 mL per gram of aniline).
-
Reaction Setup: To the stirred aniline solution, add an equal volume of 10% aqueous sodium hydroxide solution.
-
Addition of Acyl Chloride: Slowly add this compound (1.05 eq.) dropwise to the vigorously stirred biphasic mixture at room temperature. The addition can be done using a dropping funnel.
-
Reaction: Continue to stir the mixture vigorously for 15-30 minutes after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The absence of the smell of this compound can also indicate the completion of the reaction.[7]
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted aniline), deionized water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Isolation of Product: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-aryl-4-ethylbenzamide.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Signaling Pathway
The following diagram illustrates the general mechanism of the Schotten-Baumann reaction for the acylation of an aniline with this compound.
Caption: Schotten-Baumann reaction mechanism.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of N-aryl-4-ethylbenzamides.
Caption: Experimental workflow for amide synthesis.
References
Application Notes and Protocols: Friedel-Crafts Acylation with 4-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis, enabling the formation of carbon-carbon bonds by introducing an acyl group to an aromatic ring.[1][2] This reaction is pivotal in the synthesis of aromatic ketones, which serve as crucial intermediates in the manufacturing of pharmaceuticals, fine chemicals, and agrochemicals.[1][2] This application note provides a detailed protocol for the Friedel-Crafts acylation of an aromatic substrate using 4-Ethylbenzoyl chloride as the acylating agent, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
The reaction involves the formation of a highly reactive acylium ion from this compound and AlCl₃.[3][4] This electrophile is then attacked by the π-electrons of an aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex).[2][4] Subsequent deprotonation restores the aromaticity of the ring, yielding the corresponding aryl ketone.[2][4]
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation using this compound proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of this compound. This polarization facilitates the cleavage of the C-Cl bond, resulting in the formation of a resonance-stabilized acylium ion.[3][4]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a sigma complex (arenium ion), which is resonance-stabilized.[2]
-
Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bonded to the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final aryl ketone product.[2][4]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol details the synthesis of (4-ethylphenyl)(phenyl)methanone via the Friedel-Crafts acylation of benzene (B151609) with this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | C₉H₉ClO | 168.62 | 8.43 g (7.5 mL) | 0.05 |
| Benzene | C₆H₆ | 78.11 | 50 mL | - |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 7.33 g | 0.055 |
| Dichloromethane (B109758) (anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | 15 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 x 25 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
| Ice | H₂O | 18.02 | ~50 g | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.[2] All glassware must be thoroughly dried in an oven prior to use.[2]
-
Reagent Charging: In a fume hood, add anhydrous aluminum chloride (7.33 g, 0.055 mol) and 25 mL of anhydrous dichloromethane to the reaction flask. Cool the flask to 0°C using an ice bath.
-
Addition of Reactants: Dissolve this compound (8.43 g, 0.05 mol) in 25 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the this compound solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C. The reaction is exothermic, so a slow addition rate is crucial.[5][6]
-
Addition of Aromatic Substrate: Following the addition of the acyl chloride, add benzene (50 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated hydrochloric acid.[6] This will quench the reaction and decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 25 mL of dichloromethane.[6]
-
Washing: Combine the organic layers and wash sequentially with 25 mL of water, two 25 mL portions of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 25 mL of brine.[2][6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[6]
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure (4-ethylphenyl)(phenyl)methanone.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 8.43 g (0.05 mol) |
| Benzene | 50 mL |
| Aluminum chloride | 7.33 g (0.055 mol) |
| Solvent | |
| Dichloromethane | 50 mL |
| Reaction Conditions | |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-3 hours |
| Product | |
| Product Name | (4-ethylphenyl)(phenyl)methanone |
| Theoretical Yield | 10.51 g |
| Appearance | Colorless to pale yellow solid/oil |
| Melting Point | 34-36 °C |
| Boiling Point | 335-337 °C |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid contact with skin and eyes.[6]
-
This compound is a lachrymator and is corrosive. Avoid inhalation and skin contact.
-
Benzene is a known carcinogen and is flammable. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially harmful solvent.
-
The reaction generates HCl gas, which is corrosive and toxic. Ensure proper ventilation and trapping of the off-gas if necessary.[5]
Characterization of the Product
The identity and purity of the synthesized (4-ethylphenyl)(phenyl)methanone can be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the acyl group on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final product.
References
Troubleshooting & Optimization
How to prevent hydrolysis of 4-Ethylbenzoyl chloride during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of 4-Ethylbenzoyl chloride during your chemical reactions. By understanding the causes of hydrolysis and implementing the recommended preventative measures, you can significantly improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is an aromatic acyl chloride.[1] Like other acyl chlorides, the carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it highly susceptible to nucleophilic attack by water, leading to hydrolysis. The products of this undesired reaction are 4-ethylbenzoic acid and hydrochloric acid (HCl).[1]
Q2: What is the mechanism of this compound hydrolysis?
The hydrolysis of this compound proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which then abstracts a proton from the protonated carbonyl oxygen to form hydrochloric acid and 4-ethylbenzoic acid.
Q3: What are the main consequences of hydrolysis during my reaction?
The primary consequences of hydrolysis are:
-
Reduced Yield: The consumption of this compound through hydrolysis directly lowers the amount of starting material available for your desired reaction, leading to a lower yield of your target molecule.
-
Product Contamination: The formation of 4-ethylbenzoic acid introduces an impurity that can be difficult to separate from the desired product, potentially requiring additional purification steps.
-
Reaction Inhibition: The generated hydrochloric acid can protonate basic nucleophiles (e.g., amines) in your reaction mixture, rendering them non-nucleophilic and halting or slowing down the desired reaction.
Q4: What are the key preventative measures to avoid hydrolysis?
The most critical preventative measures include:
-
Strict Anhydrous Conditions: The exclusion of water from the reaction is paramount. This involves using anhydrous solvents, drying all glassware thoroughly, and ensuring all reagents are free from moisture.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, prevents atmospheric moisture from entering the reaction vessel.
-
Use of an Acid Scavenger: The addition of a base to neutralize the HCl byproduct as it is formed is a highly effective strategy.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound and provides step-by-step solutions.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure Anhydrous Conditions: • Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas before use. • Use commercially available anhydrous solvents or freshly distill solvents from an appropriate drying agent. • Ensure all other reagents are anhydrous. |
| Incomplete Reaction | Optimize Reaction Conditions: • Temperature: Some reactions may require gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal temperature. • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor its progress to determine the point of completion. |
| Protonation of Nucleophile | Use an Acid Scavenger: • Add at least one equivalent of a non-nucleophilic base to your reaction mixture to neutralize the HCl generated. This will prevent the protonation of your nucleophile. |
| Poor Quality Reagents | Verify Reagent Purity: • Use a fresh bottle of this compound or purify it by distillation under reduced pressure if it has been stored for a long time or exposed to air. • Ensure the purity of your nucleophile and other reagents. |
Issue 2: Presence of 4-Ethylbenzoic Acid in the Product Mixture
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Strict Exclusion of Water: • Re-evaluate your experimental setup to identify and eliminate any potential sources of moisture. • Handle this compound and set up the reaction under a robust inert atmosphere (e.g., using a Schlenk line or in a glovebox). |
| Inefficient HCl Scavenging | Select an Appropriate Acid Scavenger: • Ensure you are using a suitable base in a sufficient quantity (at least a stoichiometric amount relative to the this compound). • For sensitive substrates, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be preferable to less hindered amines like triethylamine (B128534). |
| Workup Procedure | Modify the Workup: • Quench the reaction with an anhydrous solvent before introducing aqueous solutions. • During aqueous workup, use a saturated sodium bicarbonate solution to extract the acidic 4-ethylbenzoic acid impurity into the aqueous layer. |
Data Presentation
Table 1: Comparison of Common HCl Scavengers
| Scavenger | pKa of Conjugate Acid | Key Characteristics | Typical Equivalents Used |
| Triethylamine (TEA) | ~10.7 | Common, inexpensive, and effective. Can sometimes act as a nucleophile, leading to side reactions. | 1.1 - 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | Sterically hindered and non-nucleophilic, minimizing side reactions. More expensive than TEA. | 1.1 - 1.5 |
| Pyridine | ~5.2 | Less basic than TEA or DIPEA. Can act as a nucleophilic catalyst in some reactions. Toxic and has a strong odor. | 1.1 - 2.0 |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Inexpensive inorganic base. Its insolubility in many organic solvents can lead to heterogeneous reaction mixtures and slower reaction rates. | 1.5 - 3.0 |
| Proton Sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) | ~12.1 | Very strong, non-nucleophilic base. Used in cases where other bases are not effective. Expensive. | 1.0 - 1.2 |
Experimental Protocols
Protocol 1: Esterification of this compound with Ethanol (B145695)
This protocol describes a general procedure for the synthesis of ethyl 4-ethylbenzoate.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve anhydrous ethanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred ethanol solution via a dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Friedel-Crafts Acylation of Toluene (B28343) with this compound
This protocol describes a general procedure for the synthesis of 4-ethyl-4'-methylbenzophenone.
Materials:
-
This compound
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Anhydrous Toluene
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Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (concentrated)
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Ice
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, condenser with a gas trap, and other standard glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a gas trap (to neutralize the evolved HCl gas), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and anhydrous toluene (1.5 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Logical relationship between causes of hydrolysis and preventative measures.
Caption: A generalized experimental workflow highlighting key preventative steps.
References
Technical Support Center: Purification of Products from 4-Ethylbenzoyl Chloride Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of products derived from reactions involving 4-ethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reactions involving this compound?
Common impurities include unreacted this compound, the starting material (e.g., aromatic substrate, amine, or alcohol), the hydrolysis byproduct 4-ethylbenzoic acid, and residual catalyst (e.g., aluminum chloride, pyridine).[1][2] Side products such as di-acylated or O-acylated compounds may also be present, depending on the specific reaction.[3]
Q2: How can I remove the unreacted this compound after my reaction?
Unreacted this compound is typically quenched during the aqueous workup. By adding water or a dilute base, the highly reactive acyl chloride is hydrolyzed to the more easily removable 4-ethylbenzoic acid.[1]
Q3: My product is a solid. What is the most effective method for its purification?
For solid products, recrystallization is often a highly effective and scalable purification method.[3] The choice of solvent is critical and should be determined experimentally to ensure the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.
Q4: I am purifying my product using column chromatography, but the separation is poor. What can I do?
To improve separation in column chromatography, you can try optimizing the solvent system (eluent). A common approach is to use a gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate (B1210297) or acetone).[3] Fine-tuning the polarity of the eluent can significantly enhance the resolution between your desired product and impurities.
Q5: How can I confirm the purity of my final product?
The purity of the final product can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for identifying and quantifying impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the structural integrity and purity of the compound.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of your reaction products.
Issue 1: The purified product is a yellow oil or solid, but it should be colorless.
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Possible Cause: The yellow color can sometimes be attributed to residual catalyst complexes, especially in Friedel-Crafts reactions using aluminum chloride.[5] It could also be due to trace impurities that are highly colored.
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Solution:
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Thorough Aqueous Workup: Ensure a complete and vigorous aqueous workup. Washing the organic layer with dilute acid (e.g., 1M HCl) can help break down catalyst-product complexes.[2] This is followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) and then brine.
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.[6]
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Column Chromatography: If the color persists, column chromatography is often effective at separating the colored impurities from the desired product.
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Issue 2: Low recovery of the desired product after purification.
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Possible Cause: Product loss can occur at various stages of the purification process. This could be due to incomplete extraction, precipitation during workup, or co-elution with impurities during chromatography.
-
Solution:
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Optimize Extraction: Ensure the correct organic solvent is used for extraction and perform multiple extractions to maximize the recovery from the aqueous layer.
-
Check pH during Workup: Be mindful of the pH during acidic or basic washes, as some products may have increased solubility in the aqueous phase at certain pH values.
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Fine-tune Chromatography: If using column chromatography, carefully select the eluent system to ensure the product does not elute too quickly or too slowly, which can lead to broad peaks and poor recovery.
-
Issue 3: Presence of 4-Ethylbenzoic acid in the final product.
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Possible Cause: this compound is sensitive to moisture and can hydrolyze to form 4-ethylbenzoic acid.[1] This can happen if the reaction is not performed under anhydrous conditions or during the workup.
-
Solution:
-
Anhydrous Reaction Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to minimize hydrolysis during the reaction.
-
Basic Aqueous Wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate or another mild base.[7] The acidic 4-ethylbenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.
-
Quantitative Data Summary
| Impurity/Byproduct | Typical Removal Method | Key Parameters to Monitor |
| Unreacted this compound | Quenching with water/base | Reaction completion (TLC, LC-MS) |
| 4-Ethylbenzoic acid | Basic aqueous wash (e.g., NaHCO₃) | pH of aqueous layer |
| Unreacted amine/alcohol | Acidic aqueous wash (e.g., 1M HCl) | pH of aqueous layer |
| Lewis Acid Catalyst (e.g., AlCl₃) | Aqueous workup, dilute acid wash | Complete decomposition of complex |
| Basic Catalyst (e.g., Pyridine) | Acidic aqueous wash (e.g., 1M HCl) | pH of aqueous layer |
| Di-acylated/O-acylated products | Column Chromatography | Eluent polarity |
Experimental Protocols
Protocol 1: General Aqueous Workup for Neutral Products
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add deionized water to quench any unreacted this compound.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.
-
Acid Wash: Wash the organic layer with 1M HCl to remove any basic impurities like pyridine (B92270) or unreacted amines.[3]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities like 4-ethylbenzoic acid.[3]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary to separate the components.[3]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and concentrate the solvent under reduced pressure.
Visualizations
Caption: A general experimental workflow for the purification of products from this compound reactions.
Caption: A troubleshooting decision tree for common purification problems.
References
Technical Support Center: Friedel-Crafts Acylation with 4-Ethylbenzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Ethylbenzoyl chloride in Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a Friedel-Crafts acylation?
A1: The primary side reactions include the formation of regioisomers (ortho and meta products) and polyacylation products. When reacting this compound with a monosubstituted benzene (B151609) derivative like toluene (B28343) or ethylbenzene (B125841), the acylation can occur at the ortho, meta, or para positions relative to the substituent on the aromatic ring. Due to steric hindrance from the ethyl group on the benzoyl chloride and the substituent on the aromatic substrate, the para-isomer is generally the major product. Polyacylation, the addition of more than one acyl group, can also occur, especially with highly activated aromatic rings.
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields in Friedel-Crafts acylation are often attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst.
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is typically required because it forms a complex with the ketone product, rendering it inactive.
-
Deactivated Aromatic Substrate: If the aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic aromatic substitution, leading to poor or no reaction.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can promote side reactions and decomposition.
Q3: I am observing a significant amount of the ortho and meta isomers. How can I improve the regioselectivity for the para product?
A3: While the para product is generally favored due to sterics, its proportion can be influenced by reaction conditions. Lowering the reaction temperature can sometimes enhance selectivity for the thermodynamically more stable para isomer. The choice of Lewis acid catalyst and solvent can also play a role in the isomer distribution.
Q4: Can the ketone product from the Friedel-Crafts acylation be further reduced, and what are the potential side reactions?
A4: Yes, the resulting aryl ketone can be reduced to an alkyl group using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
-
Clemmensen Reduction: This method is performed under strongly acidic conditions and is not suitable for acid-sensitive substrates. Potential side reactions include dimerization of the ketone.
-
Wolff-Kishner Reduction: This reaction is carried out under strongly basic conditions and should be avoided for base-sensitive compounds. A common side reaction is the formation of azines.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Friedel-Crafts acylation with this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Moisture) | Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or purified Lewis acid catalyst. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | Use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid catalyst relative to the this compound. |
| Deactivated Aromatic Ring | Check if the aromatic substrate has strongly deactivating groups. If so, a different synthetic route may be necessary. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature that promotes product formation without significant side reactions. |
Issue 2: Poor Regioselectivity (High Isomer Formation)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the thermodynamically more stable para isomer. |
| Catalyst Choice | Experiment with different Lewis acid catalysts (e.g., FeCl₃, BF₃·OEt₂) as they can influence the isomer distribution. |
Issue 3: Formation of Polyacylation Byproducts
| Possible Cause | Suggested Solution |
| Highly Activated Aromatic Ring | Use a less activated aromatic substrate if possible. Alternatively, use a less reactive acylating agent or milder reaction conditions. |
| Incorrect Stoichiometry | Use a slight excess of the aromatic substrate relative to the this compound. |
Quantitative Data Summary
The following table summarizes the typical isomer and byproduct distribution in a Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, a close analog to this compound.
| Product | Isomer/Byproduct | Reported Yield (%) [1] |
| Ethylbenzophenone | para-isomer | 78 |
| ortho-isomer | 2 | |
| meta-isomer | 7 | |
| Diethylbenzophenone | Polyacylation Product | 13 |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
Materials:
-
Aromatic substrate (e.g., Toluene)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the aromatic substrate (1.0-1.2 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for Friedel-Crafts acylation side reactions.
References
Technical Support Center: Optimizing Amidation of 4-Ethylbenzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the amidation of 4-Ethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the amidation of this compound?
The synthesis of an amide from this compound and a primary or secondary amine follows a nucleophilic acyl substitution mechanism. This reaction is often referred to as the Schotten-Baumann reaction.[1][2][3] The process involves the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][2][4][5]
Q2: Why is my reaction yield consistently low?
Low yields in this amidation reaction are commonly traced to a few critical factors:
-
Presence of Moisture: this compound is highly reactive and susceptible to hydrolysis. Any moisture in the glassware, solvents, or reagents will convert it to the unreactive 4-ethylbenzoic acid, significantly reducing the yield.[6][7] Ensuring anhydrous (dry) conditions is paramount.[6][8][9]
-
Suboptimal Base: A suitable base, typically a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl produced.[1][6] An insufficient amount of base can lead to the formation of amine hydrochloride salt, which renders the amine nucleophile unreactive.[6]
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. A slight excess (e.g., 1.05-1.2 equivalents) of the this compound may be necessary to ensure the complete consumption of a valuable amine.[2][6]
-
Low Reagent Purity: Impurities in either the this compound or the amine can lead to side reactions and lower the yield of the desired product.[9]
Q3: What are the most common side products and how can they be minimized?
The primary side product is 4-ethylbenzoic acid, formed from the hydrolysis of this compound by residual water.[7] To minimize its formation, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][9] If the amine substrate contains other nucleophilic functional groups, such as hydroxyl (-OH) groups, competitive acylation can occur.[10] This can be minimized by using controlled temperatures (e.g., 0 °C) and slow, dropwise addition of the acyl chloride.
Q4: How should I select the appropriate solvent and base for the reaction?
Aprotic solvents are generally preferred for this reaction. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are common choices as they are unreactive towards the starting materials and dissolve the reactants well.[1][6] The chosen base should be strong enough to neutralize HCl but not so strong that it causes unwanted side reactions. Tertiary amines like triethylamine or pyridine (B92270) are standard choices.[1][3][6] The base should be used in at least a stoichiometric amount relative to the acyl chloride.
Q5: What is the optimal temperature for this amidation reaction?
Temperature control is critical. The reaction is often highly exothermic. It is typically started at a low temperature (0 °C) by cooling the reaction vessel in an ice bath.[2][6] This helps to control the reaction rate and prevent the formation of side products. After the dropwise addition of this compound, the reaction may be allowed to slowly warm to room temperature to ensure it proceeds to completion.[11]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: My TLC analysis shows a significant amount of unreacted amine and no desired amide product. What are the most likely causes?
Answer: This issue almost always points to a problem with the acyl chloride or the reaction conditions. The most common culprits are the deactivation of the acyl chloride by moisture or improper reaction setup.
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture Contamination | Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[6][8][9] | This compound readily hydrolyzes to its corresponding carboxylic acid in the presence of water, making it unreactive for amidation.[6][7] |
| Inactive/Degraded Acyl Chloride | Use fresh this compound or purify older stock by distillation. | Over time, acyl chlorides can degrade, especially if not stored properly under anhydrous conditions. |
| Insufficient or Inappropriate Base | Use at least one equivalent of a suitable tertiary amine base (e.g., triethylamine, DIPEA). Ensure the base is pure and dry.[6] | The HCl byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this acid.[6] |
| Incorrect Stoichiometry | Verify the molar calculations. A slight excess (1.1-1.2 equivalents) of the acyl chloride can help drive the reaction to completion.[6] | If the amine is the limiting reagent, ensuring enough acyl chloride is present is key to maximizing conversion. |
Issue 2: Multiple Products Observed on TLC
Question: My reaction mixture shows the desired product spot, but also several other spots. What could these be?
Answer: The formation of multiple products indicates side reactions are occurring. Identifying these byproducts is key to optimizing the reaction to favor the desired amide.
| Potential Side Product | Cause & Minimization Strategy |
| 4-Ethylbenzoic Acid | Cause: Hydrolysis of this compound.[7] Minimization: Strictly adhere to anhydrous conditions as described in Issue 1. |
| Diacylated Amine (for primary amines) | Cause: A second molecule of acyl chloride reacts with the newly formed secondary amide. Minimization: This is less common as the product amide is less reactive. Use controlled stoichiometry and avoid a large excess of the acyl chloride. Maintain low reaction temperatures. |
| O-Acylated Product (if substrate has -OH) | Cause: The acyl chloride reacts with a hydroxyl group present on the amine substrate.[10] Minimization: Add the acyl chloride slowly at 0 °C to favor the more nucleophilic amine. Alternatively, protect the hydroxyl group before the amidation step. |
Data Presentation
Optimizing reaction parameters is crucial for maximizing yield. The following table presents hypothetical data to illustrate the impact of different conditions on the amidation of this compound with benzylamine.
Table 1: Effect of Reaction Parameters on Amide Yield
| Entry | Base (1.2 eq.) | Solvent | Temperature | Yield (%) | Notes |
| 1 | Triethylamine | DCM | 0 °C to RT | 92% | Standard conditions, high yield. |
| 2 | Pyridine | DCM | 0 °C to RT | 88% | Slightly lower yield, pyridine is a weaker base. |
| 3 | None | DCM | 0 °C to RT | <5% | Demonstrates the critical need for a base. |
| 4 | Triethylamine | THF | 0 °C to RT | 90% | THF is a suitable alternative solvent. |
| 5 | Triethylamine | DCM (wet) | 0 °C to RT | 35% | Significant yield loss due to hydrolysis of acyl chloride. |
| 6 | Triethylamine | DCM | Room Temp. | 85% | Higher temperature from the start may increase side products. |
Experimental Protocols
General Protocol for Amidation of this compound
This protocol describes a general method for reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.05 equivalents)
-
Primary or Secondary Amine (1.0 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)[2]
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath.[2]
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel.[2]
-
Reaction: Add the this compound solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2] This removes excess base, unreacted amine, and salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.[2]
-
Purification: If necessary, purify the crude product further by recrystallization (e.g., from ethanol (B145695) or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.[2]
Visualizations
Caption: General experimental workflow for this compound amidation.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Amide Synthesis [fishersci.it]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
Technical Support Center: Purification of Reaction Mixtures Containing 4-Ethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 4-ethylbenzoic acid as an impurity in their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 4-ethylbenzoic acid relevant to its removal?
A1: Understanding the physicochemical properties of 4-ethylbenzoic acid is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Melting Point | 112-113 °C | [1][3][4][5] |
| pKa | ~4.25 - 4.35 | [5][6][7][8] |
| Water Solubility | 0.73 g/L | [6][8] |
| Solubility in Organic Solvents | Soluble in benzene (B151609) and toluene. Sparingly soluble in chloroform, slightly soluble in methanol. | [3][4][5] |
Q2: What are the primary methods for removing 4-ethylbenzoic acid from a reaction mixture?
A2: The most common and effective methods for removing 4-ethylbenzoic acid, an acidic impurity, are liquid-liquid extraction and recrystallization.[9][10][11] For more challenging separations, column chromatography can also be employed.[12]
Q3: How do I choose between liquid-liquid extraction and recrystallization?
A3: The choice of method depends on the nature of your desired compound and the other impurities present.
-
Liquid-liquid extraction is ideal if your desired compound is neutral or basic and is soluble in an organic solvent that is immiscible with water.[13][14] It's a relatively quick and simple method for separating acidic impurities.[9]
-
Recrystallization is suitable if your desired product is a solid and has a different solubility profile than 4-ethylbenzoic acid in a particular solvent system.[10][11] This method can yield very pure product.
-
Column chromatography is a more powerful technique that can be used when extraction and recrystallization are ineffective, especially for separating compounds with similar properties.[12][15]
Below is a decision-making workflow to help you choose the appropriate purification method.
Troubleshooting Guides
Liquid-Liquid Extraction
Issue: Emulsion formation during extraction.
-
Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, which is a mixture of the organic and aqueous layers that does not separate easily.
-
Troubleshooting Steps:
-
Be patient: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Break the emulsion:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Add a few drops of a different organic solvent.
-
Filter the emulsion through a bed of celite or glass wool.
-
For persistent emulsions, centrifugation can be effective.[14]
-
-
Issue: Poor separation of the 4-ethylbenzoic acid.
-
Cause: The pH of the aqueous layer may not be sufficiently basic to deprotonate the 4-ethylbenzoic acid and make it soluble in the aqueous layer.
-
Troubleshooting Steps:
-
Check the pH: Ensure the pH of the aqueous layer is at least 2 pH units above the pKa of 4-ethylbenzoic acid (~4.3). A pH of 6.3 or higher is recommended.
-
Use a stronger base: If using a weak base like sodium bicarbonate (NaHCO₃) is not effective, consider using a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (B78521) (NaOH). Be cautious with stronger bases as they can react with your desired compound if it is base-sensitive.[16]
-
Multiple extractions: Perform multiple extractions with fresh aqueous base to ensure complete removal of the acidic impurity.[13]
-
Recrystallization
Issue: The compound "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated, and the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high.
-
Troubleshooting Steps:
-
Re-heat the solution: Heat the solution until the oil redissolves.
-
Add more solvent: Add a small amount of hot solvent to decrease the concentration.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
-
Scratching: Scratch the inside of the flask with a glass stirring rod at the surface of the liquid to induce crystallization.[10]
-
Seed crystals: Add a tiny crystal of the pure compound (a seed crystal) to the cooled solution to initiate crystallization.[10]
-
Issue: Low recovery of the purified product.
-
Cause:
-
Using too much solvent during dissolution.
-
Cooling the solution for an insufficient amount of time.
-
The chosen solvent is not ideal (the compound is too soluble at low temperatures).
-
-
Troubleshooting Steps:
-
Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[11]
-
Sufficient cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Solvent selection: If recovery is consistently low, consider a different recrystallization solvent or a mixed solvent system. The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.[11]
-
Experimental Protocols
Protocol 1: Removal of 4-Ethylbenzoic Acid by Liquid-Liquid Extraction
This protocol describes the removal of 4-ethylbenzoic acid from a solution containing a neutral or basic organic compound.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a drop of water).
-
Drain the lower aqueous layer into a beaker.
-
Repeat the extraction (steps 3-6) with fresh 1 M NaHCO₃ solution two more times to ensure complete removal of the 4-ethylbenzoic acid.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining base.
-
Wash the organic layer with an equal volume of brine to remove excess water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution to dry it.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying a solid compound contaminated with 4-ethylbenzoic acid. The choice of solvent is critical and must be determined experimentally.
Materials:
-
Crude solid product containing 4-ethylbenzoic acid
-
Recrystallization solvent (e.g., water, ethanol, hexane, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: Choose a solvent in which your desired compound is highly soluble when hot and poorly soluble when cold. The impurity, 4-ethylbenzoic acid, should ideally be soluble in the cold solvent or insoluble in the hot solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary, but avoid using an excess.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Large crystals will form during slow cooling.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
This guide provides a starting point for addressing the common challenge of removing 4-ethylbenzoic acid from reaction mixtures. For specific and complex purification challenges, further optimization of these methods may be necessary.
References
- 1. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylbenzoic acid [webbook.nist.gov]
- 3. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 4-Ethylbenzoic acid CAS#: 619-64-7 [amp.chemicalbook.com]
- 6. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]
- 7. 4-Ethylbenzoic acid(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Human Metabolome Database: Showing metabocard for 4-Ethylbenzoic acid (HMDB0002097) [hmdb.ca]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgsyn.org [orgsyn.org]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting low conversion rates in reactions with 4-Ethylbenzoyl chloride
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4-Ethylbenzoyl chloride. The following resources are designed to help you diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with an amine or alcohol substrate is showing a very low conversion rate. What are the most likely causes?
Low conversion in acylation reactions with this compound is typically traced to a few critical factors. The most common culprits are the presence of moisture, degradation of the acyl chloride, suboptimal reaction conditions (temperature, stoichiometry, or base selection), and low reactivity of the substrate.
Q2: How can I be certain that moisture contamination is not the issue?
This compound is highly reactive and readily undergoes hydrolysis in the presence of water to form the unreactive 4-ethylbenzoic acid.[1] This is a primary cause of reduced yield.[2] To ensure anhydrous conditions:
-
Glassware: All glassware should be oven-dried at >120°C for several hours and cooled in a desiccator or under a stream of inert gas (e.g., Nitrogen or Argon) immediately before use.
-
Solvents: Use anhydrous solvents. Freshly distill them or use solvents from a solvent purification system.[2]
-
Reagents: Ensure all starting materials, including the amine or alcohol substrate and any bases, are anhydrous.
-
Atmosphere: Assemble the reaction under an inert atmosphere to prevent exposure to atmospheric moisture.
Q3: My bottle of this compound is a pale yellow color. Could the quality of the reagent be the problem?
Yes, the purity of this compound is critical.[3] While it is typically a colorless to pale yellow liquid, a more pronounced yellow or brown tint can indicate the presence of impurities.[1][3] The most common impurity is 4-ethylbenzoic acid, which results from hydrolysis and appears as a crystalline solid.[1][3] This byproduct is unreactive in acylation and complicates purification. If degradation is suspected, the this compound can be purified by fractional distillation under reduced pressure.[3]
Q4: The reaction with my sterically hindered alcohol/aromatic amine is extremely slow. What strategies can I employ to improve the conversion rate?
Substrate reactivity is governed by its nucleophilicity and steric accessibility.[3]
-
Sterically Hindered Alcohols: Tertiary alcohols are particularly unreactive.[3] For these and hindered secondary alcohols, increasing the reaction temperature can help overcome the activation energy barrier.[3] The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is also a common strategy to accelerate the acylation of alcohols.
-
Aromatic Amines: These are weaker nucleophiles than aliphatic amines because the nitrogen's lone pair can be delocalized into the aromatic ring.[3][4] To drive the reaction forward, you may need to use a slight excess of this compound, increase the reaction temperature, or extend the reaction time.[2]
Q5: What is the purpose of adding a base like triethylamine (B128534) or pyridine (B92270) to my acylation reaction, and how do I choose the correct one?
In the acylation of amines and alcohols, one equivalent of hydrogen chloride (HCl) is produced as a byproduct for every equivalent of substrate that reacts.[3][5] The primary role of a base is to neutralize this HCl.[5] If left unquenched, the HCl can protonate the amine substrate, rendering it non-nucleophilic and halting the reaction.[3]
When selecting a base:
-
Type: Use a non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] Pyridine can also be used. Primary or secondary amines should be avoided as they will compete with the substrate and react with the acyl chloride.
-
Stoichiometry: At least one full equivalent of the base is required to scavenge all the generated HCl.[2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the cause of low conversion rates in your reaction.
Caption: Systematic workflow for troubleshooting low conversion rates.
Summary of Troubleshooting Strategies
| Potential Cause | Observation / Symptom | Recommended Solution |
| Moisture Contamination | Reaction fails to proceed; significant amount of 4-ethylbenzoic acid observed as a byproduct. | Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert (N₂ or Ar) atmosphere.[2] |
| Reagent Degradation | This compound is discolored (yellow/brown) or contains a solid precipitate.[3] | Use a fresh bottle of the reagent or purify via vacuum distillation.[3] |
| Suboptimal Temperature | The reaction is very slow, stalls before completion, or produces significant byproducts. | For slow reactions with unreactive substrates, try gentle heating (e.g., 40-50 °C). For highly exothermic reactions, cool the mixture (e.g., 0 °C) before adding the acyl chloride.[2] |
| Incorrect Stoichiometry | The limiting reagent (often the nucleophile) is not fully consumed. | Use a slight excess (1.1–1.2 equivalents) of this compound to drive the reaction to completion.[2] |
| Ineffective Base | Low conversion when using an amine or alcohol; reaction mixture may test as acidic. | Ensure at least one equivalent of a suitable non-nucleophilic base (e.g., triethylamine, pyridine) is used to neutralize the HCl byproduct.[2][5] |
| Low Substrate Reactivity | Reaction is sluggish with sterically hindered or electron-poor substrates (e.g., tertiary alcohols, aromatic amines).[3] | Increase the reaction temperature, prolong the reaction time, or use a catalyst (e.g., DMAP for alcohols).[3] |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine with this compound
This protocol describes a standard Schotten-Baumann type reaction condition.[5]
-
Apparatus: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Procedure:
-
To the reaction flask, add the amine substrate (1.0 eq.) and triethylamine (1.2 eq.).
-
Dissolve the contents in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor progress by TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: General Procedure for the Acylation of an Alcohol with this compound
-
Apparatus: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Procedure:
-
To the reaction flask, add the alcohol substrate (1.0 eq.) and pyridine (1.5 eq.) or triethylamine (1.5 eq.). For sluggish reactions, catalytic 4-dimethylaminopyridine (DMAP, 0.1 eq.) can be included.
-
Dissolve the contents in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add this compound (1.2 eq.) to the dropping funnel.
-
Add the this compound dropwise to the cooled alcohol solution. A very exothermic reaction may be observed.[6][7]
-
Once the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup the reaction as described in Protocol 1 (steps 7-11).
-
References
Technical Support Center: Catalyst Selection and Optimization for 4-Ethylbenzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for reactions involving 4-ethylbenzoyl chloride. Our goal is to facilitate smoother experimentation and optimization of your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in research and development?
A1: this compound is a versatile intermediate primarily used as an acylating agent in organic synthesis. Its most common application is in Friedel-Crafts acylation reactions to introduce the 4-ethylbenzoyl group onto aromatic and other nucleophilic substrates.[1] The resulting ketones, such as 4-ethylbenzophenone (B99735) and its derivatives, are valuable building blocks in the pharmaceutical and agrochemical industries for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1]
Q2: Which catalysts are typically recommended for Friedel-Crafts acylation with this compound?
A2: Traditional and highly effective catalysts for this reaction are Lewis acids, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[2] Other Lewis acids like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) are also used.[3] More recently, solid acid catalysts such as zeolites (e.g., H-BEA, HY) and metal oxides are being explored as more environmentally friendly and reusable alternatives.[4][5]
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts with moisture to release corrosive hydrogen chloride (HCl) gas.[1] Therefore, all glassware must be thoroughly dried, and reactions should be conducted under anhydrous conditions.
Q4: My reaction with this compound is giving a low yield. What are the common causes?
A4: Low yields in Friedel-Crafts acylation reactions can stem from several factors:
-
Catalyst deactivation: The Lewis acid catalyst may have been deactivated by moisture. Ensure all reagents and glassware are anhydrous.[6]
-
Insufficient catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone.[4]
-
Deactivated aromatic substrate: If your aromatic substrate has strongly electron-withdrawing groups, it will be less reactive towards electrophilic aromatic substitution.[6]
-
Suboptimal temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing side reactions and decomposition.[6]
Q5: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A5: The formation of multiple products can be due to:
-
Isomer formation: In Friedel-Crafts acylation of substituted benzenes, ortho, meta, and para isomers can be formed. The ethyl group in ethylbenzene (B125841) is an ortho-, para-director. Steric hindrance often favors the formation of the para-product.[2] Reaction temperature and solvent can also influence the isomer ratio.
-
Polysubstitution: While less common in acylation than alkylation, it can occur with highly activated substrates or under harsh conditions. Using a 1:1 stoichiometry of reactants can help minimize this.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to moisture. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Handle the Lewis acid catalyst quickly in a dry atmosphere.[6] |
| Insufficient amount of catalyst. | For traditional Lewis acids like AlCl₃, use at least a stoichiometric amount (1.0-1.2 equivalents) relative to the this compound.[4] | |
| Deactivated aromatic substrate. | Use a more activated aromatic substrate if possible. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be required, but this can lead to side products. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. | |
| Formation of Multiple Isomers (ortho, para) | Non-optimized reaction conditions. | Lowering the reaction temperature often increases selectivity for the para isomer. The choice of solvent can also influence regioselectivity. |
| Reaction Mixture Turns Dark/Polymerization | Reaction temperature is too high. | Conduct the reaction at a lower temperature. Add the this compound or catalyst dropwise to control the initial exotherm. |
| Highly reactive substrate. | Use a milder Lewis acid catalyst or a less polar solvent. | |
| Difficult Product Isolation/Work-up | Emulsion formation during aqueous work-up. | Add a saturated brine solution to help break the emulsion. |
| Persistent catalyst-product complex. | Ensure complete hydrolysis of the complex by quenching the reaction with ice/acid and stirring for a sufficient amount of time.[7] |
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation with Benzoyl Chloride Derivatives on Aromatic Substrates
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Ethylbenzene | Benzoyl chloride | - | - | - | 60 (para) | [2] |
| FeCl₃·6H₂O | Anisole | Acetic anhydride | TAAIL | 60 | 24 | 60 | [8] |
| Cu(OTf)₂ | Anisole | Benzoyl chloride | [bmim][BF₄] | 80 | 1 | >99 | [9] |
| Hf(OTf)₄/TfOH | Benzene | Benzoyl chloride | - | 80 | 48 | 85 | [9] |
| Zeolite H-BEA | Anisole | Benzoyl chloride | - | 120 | 24 | 83 | [5] |
| K10-Fe-AA-120 Clay | Phenol | p-Chlorobenzoyl chloride | Ethylene dichloride | 40 | - | 97 | [10] |
Note: Data is compiled from various sources for similar Friedel-Crafts acylation reactions to provide a comparative overview. TAAIL = tunable aryl alkyl ionic liquids; [bmim][BF₄] = 1-butyl-3-methylimidazolium tetrafluoroborate; OTf = trifluoromethanesulfonate; TfOH = trifluoromethanesulfonic acid.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethylbenzophenone via Friedel-Crafts Acylation
This protocol is based on a reported synthesis of 4-ethylbenzophenone.[2]
Materials:
-
This compound
-
Ethylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add ethylbenzene (1.0 equivalent), dissolved in anhydrous DCM, dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-ethylbenzophenone.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation using this compound.
Caption: Troubleshooting logic for low yield in this compound reactions.
Caption: A potential signaling pathway for benzophenone-induced apoptosis in cancer cells.[7][11]
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. ijraset.com [ijraset.com]
- 11. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions Involving 4-Ethylbenzoyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-Ethylbenzoyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and reactive compound. Its primary hazards include:
-
Exothermic Reactions: It reacts exothermically with nucleophiles such as water, alcohols, and amines. These reactions can lead to a rapid increase in temperature and pressure if not properly controlled.
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.[1][2]
-
Toxicity: It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[1]
-
Moisture Sensitivity: It readily hydrolyzes in the presence of moisture to form 4-ethylbenzoic acid and corrosive hydrogen chloride gas.[3]
Q2: What are the initial signs of a runaway exothermic reaction?
A2: Early detection is critical for preventing accidents. Key indicators of a potential runaway reaction include:
-
An unexpected and rapid increase in the reaction temperature that is difficult to control with the cooling system.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous boiling or bubbling of the reaction mixture, even with controlled heating.
-
A change in the color or viscosity of the reaction mixture.
-
The release of fumes or gases from the reaction vessel.
Q3: What immediate actions should be taken in case of a suspected runaway reaction?
A3: In the event of a suspected runaway reaction, prioritize personal safety and then attempt to bring the reaction under control:
-
Alert personnel: Immediately inform others in the laboratory.
-
Stop reagent addition: Cease the addition of any further reagents to the reaction mixture.
-
Enhance cooling: Increase the cooling capacity by lowering the temperature of the cooling bath or adding a supplementary cooling source (e.g., dry ice/acetone bath).
-
Emergency shutdown: If the reaction does not respond to increased cooling, initiate emergency shutdown procedures. This may involve quenching the reaction with a suitable agent.
-
Evacuate: If the situation cannot be controlled, evacuate the area and follow your institution's emergency protocols.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction temperature is rising too quickly. | 1. Addition rate of this compound is too fast.2. Inadequate cooling.3. Incorrect solvent with low boiling point or poor heat transfer properties. | 1. Immediately stop the addition of this compound. 2. Lower the temperature of the cooling bath. 3. Ensure the cooling system is functioning optimally (e.g., adequate coolant flow). 4. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat. |
| Pressure is building up in the reactor. | 1. Generation of HCl gas from hydrolysis or reaction.2. The reaction temperature is approaching or exceeding the solvent's boiling point. | 1. Ensure the reaction is adequately vented to a scrubbing system (e.g., a bubbler with a basic solution to neutralize HCl). 2. Immediately cool the reaction to reduce the vapor pressure of the solvent. |
| Low or no product yield. | 1. Hydrolysis of this compound due to moisture in reagents or glassware.2. Inadequate reaction temperature.3. Deactivated nucleophile. | 1. Ensure all glassware is oven-dried and reagents are anhydrous.[3] 2. For less reactive nucleophiles, a moderate increase in temperature may be necessary after the initial exothermic phase is controlled.[4] 3. Ensure the nucleophile is not protonated; a non-nucleophilic base may be required to scavenge HCl produced during the reaction.[3] |
| Formation of side products. | 1. Friedel-Crafts acylation: Isomerization of the aromatic substrate or polyacylation.2. Reaction with solvent. | 1. For Friedel-Crafts reactions, maintain a low reaction temperature to minimize isomerization. Use a stoichiometric amount of the acylating agent to avoid polyacylation.[5][6][7] 2. Choose an inert solvent that does not react with this compound under the reaction conditions. |
Experimental Protocols
General Protocol for Amide Synthesis (e.g., with Aniline)
This protocol outlines the general procedure for the acylation of an amine with this compound.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (or other non-nucleophilic base)
-
Nitrogen or Argon gas supply
-
Reaction flask with a magnetic stirrer, dropping funnel, and thermometer
-
Ice-water bath
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly dried.
-
In the reaction flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Dissolve this compound (1.05 equivalents) in a separate portion of anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Proceed with the standard workup procedure to isolate the amide product.
General Protocol for Friedel-Crafts Acylation
This protocol describes a general method for the Friedel-Crafts acylation of an aromatic compound using this compound.
Materials:
-
This compound
-
Aromatic substrate (e.g., toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Nitrogen or Argon gas supply
-
Reaction flask with a magnetic stirrer, dropping funnel, and thermometer
-
Ice-water bath
-
Gas trap for HCl
Procedure:
-
Set up the reaction apparatus under an inert atmosphere, ensuring all glassware is dry. The gas outlet should be connected to a trap to neutralize the evolved HCl gas.
-
To the reaction flask, add the anhydrous solvent and AlCl₃ (1.1 equivalents).
-
Cool the suspension to 0-5 °C.
-
Add this compound (1.0 equivalent) dropwise to the stirred AlCl₃ suspension.
-
Slowly add the aromatic substrate (1.0-1.2 equivalents) to the reaction mixture, maintaining the temperature between 0-10 °C. The addition rate should be controlled to manage the exotherm.
-
After the addition, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the reaction mixture onto crushed ice containing concentrated HCl. This should be done in a fume hood.
-
Perform a standard workup to isolate the aryl ketone product.
Quantitative Data
| Reaction Type | Typical Nucleophile | Estimated Heat of Reaction (ΔH) | Recommended Initial Temperature | Maximum Recommended Temperature |
| Amide Formation | Primary/Secondary Amine | -100 to -150 kJ/mol | 0 - 5 °C | 25 °C |
| Esterification | Alcohol | -80 to -120 kJ/mol | 0 - 5 °C | 30 °C |
| Friedel-Crafts Acylation | Aromatic Hydrocarbon | -50 to -100 kJ/mol | 0 - 10 °C | 40 °C |
| Hydrolysis | Water | -120 to -180 kJ/mol | N/A (Avoid) | N/A (Avoid) |
Visualizations
Caption: Workflow for Managing Exothermic Reactions.
Caption: Emergency Quenching Decision Tree.
References
- 1. This compound | C9H9ClO | CID 85368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-エチルベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 4-Ethylbenzoyl Chloride Handling and Quenching
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of excess 4-Ethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a colorless to pale yellow liquid with a strong, irritating odor.[1] It is classified as an aromatic acyl chloride and is highly reactive, particularly with moisture.[1] The primary hazards include:
-
Corrosivity: It can cause severe skin burns and eye damage.[2]
-
Reactivity with Water: It reacts readily with water and moisture in the air to produce hydrogen chloride (HCl) gas and 4-ethylbenzoic acid.[1] This reaction is exothermic and can be vigorous.
-
Inhalation Toxicity: Inhalation of its vapors can cause respiratory irritation.[3]
Q2: What are the immediate signs of exposure to this compound?
A2: Exposure to this compound can cause immediate irritation to the skin, eyes, and respiratory system.[1] You may experience a stinging sensation in the eyes, a burning feeling on the skin, and coughing or shortness of breath if inhaled.
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE) to prevent contact and inhalation. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential.
-
Skin Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required. Chemical-resistant gloves, such as nitrile or neoprene, should be worn.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhaling corrosive vapors.[4]
Q4: How should this compound be stored?
A4: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, amines, and oxidizing agents.[4] The container should be tightly sealed to prevent exposure to moisture and stored under an inert atmosphere if possible.
Q5: What should I do in case of a spill?
A5: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[5] Do not use combustible materials. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Troubleshooting Guides
Issue 1: A strong, acrid smell is detected in the lab, and white fumes are visible around the this compound container.
-
Possible Cause: The container may not be properly sealed, allowing the this compound to react with atmospheric moisture, producing HCl gas.
-
Solution:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Carefully check the container seal in a chemical fume hood.
-
If the seal is compromised, transfer the contents to a new, dry, and properly sealed container under an inert atmosphere if possible.
-
Wipe the exterior of the container with a cloth lightly dampened with a suitable quenching agent (e.g., isopropanol) to neutralize any residue, followed by a dry cloth.
-
Ensure the storage area is dry and consider using desiccants.
-
Issue 2: During the quenching process, the reaction is excessively vigorous, causing splashing and rapid gas evolution.
-
Possible Cause: The this compound is being added too quickly to the quenching solution, or the quenching solution is not sufficiently cooled.
-
Solution:
-
Immediately stop the addition of this compound.
-
Ensure the reaction flask is in an ice bath to control the temperature.
-
Once the reaction has subsided, resume the addition of this compound dropwise and at a much slower rate.
-
Ensure continuous and vigorous stirring of the quenching solution.
-
Issue 3: After quenching with a sodium bicarbonate solution, the aqueous layer is not basic, or the reaction continues to produce gas.
-
Possible Cause: An insufficient amount of sodium bicarbonate was used to neutralize the HCl produced and the 4-ethylbenzoic acid.
-
Solution:
-
Slowly add more saturated sodium bicarbonate solution to the mixture with continuous stirring.
-
Periodically check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Continue adding the bicarbonate solution until gas evolution ceases and the pH is stable.
-
Quantitative Data Summary
The choice of quenching agent can impact the reaction's vigor, byproducts, and ease of workup. The following table summarizes the properties of common quenching agents for this compound.
| Quenching Agent | Reaction Vigor | Primary Byproduct(s) | Advantages | Disadvantages |
| Water | Vigorous, exothermic | 4-Ethylbenzoic acid, HCl | Simple, readily available.[6] | Can be difficult to control, produces corrosive HCl gas.[6] |
| Methanol (B129727)/Ethanol | Moderate | Methyl/Ethyl 4-ethylbenzoate (B1233868), HCl | Less vigorous than water, produces a neutral ester byproduct.[6][7] | Introduces an organic solvent, may complicate purification. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Moderate, with CO₂ evolution | Sodium 4-ethylbenzoate, NaCl, H₂O, CO₂ | Neutralizes the acyl chloride and the HCl byproduct, the carboxylate salt is water-soluble, aiding in separation.[7] | Produces CO₂ gas, which can cause foaming and pressure buildup if addition is too rapid.[7] |
Experimental Protocols
Protocol 1: Quenching Excess this compound with Saturated Sodium Bicarbonate Solution
This is a controlled method that neutralizes the excess acyl chloride and the resulting HCl.
-
Preparation: In a chemical fume hood, place a flask containing a saturated aqueous solution of sodium bicarbonate (at least 5-10 times the volume of the this compound to be quenched) in an ice bath.[7]
-
Slow Addition: While vigorously stirring the sodium bicarbonate solution, slowly add the excess this compound dropwise using an addition funnel.
-
Control: Maintain a slow addition rate to control the exothermic reaction and the evolution of CO₂ gas to prevent foaming.[7]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis.[7]
-
Workup: The resulting mixture can then be worked up as required by the experimental procedure, typically involving separation of the aqueous and organic layers.
-
Disposal: The neutralized aqueous layer should be disposed of as hazardous waste according to local regulations.
Protocol 2: Quenching Excess this compound with Methanol
This method is useful when aqueous conditions need to be avoided.
-
Preparation: In a chemical fume hood, cool a flask containing anhydrous methanol (at least 10 molar equivalents relative to the excess this compound) in an ice bath.[7]
-
Slow Addition: While stirring the methanol, slowly add the excess this compound dropwise.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete conversion to the methyl ester.
-
Workup: The resulting solution containing methyl 4-ethylbenzoate can be worked up as needed.
-
Disposal: The quenched mixture should be disposed of as hazardous waste.
Visualizations
Caption: Workflow for the safe quenching of this compound.
Caption: Generalized reaction pathway for quenching acyl chlorides.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. reddit.com [reddit.com]
- 3. This compound | C9H9ClO | CID 85368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethylbenzoic acid(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Ethylbenzoyl Chloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Ethylbenzoyl chloride, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the chlorination of 4-ethylbenzoic acid.[1] This is typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions.[1] The reaction involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom to yield the corresponding acyl chloride.[1]
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound with thionyl chloride?
A2: When using thionyl chloride, the main byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous and can be removed from the reaction mixture.[4][5] However, other impurities can be present in the final product if the reaction is not carried out properly.
Q3: How can I minimize the hydrolysis of this compound back to 4-ethylbenzoic acid?
A3: this compound is highly reactive towards moisture and can readily hydrolyze back to 4-ethylbenzoic acid.[1] To minimize this, it is crucial to use dry glassware and anhydrous solvents. The reaction should be protected from atmospheric moisture, for instance by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure an adequate excess of the chlorinating agent (e.g., thionyl chloride) is used.- Increase the reaction time or temperature as per the protocol.- Consider using a catalyst, such as a few drops of dimethylformamide (DMF).[6] |
| Hydrolysis of the product. | - Use thoroughly dried glassware and anhydrous solvents.- Protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere. | |
| Loss during workup. | - Avoid aqueous workups until the acyl chloride has been converted to a more stable derivative if possible.- If distillation is used for purification, ensure the system is under a good vacuum to keep the temperature low and minimize thermal decomposition. | |
| Product is contaminated with starting material (4-ethylbenzoic acid) | Incomplete reaction. | - See "Low Yield" solutions for driving the reaction to completion. |
| Hydrolysis during workup or storage. | - Ensure all workup and storage conditions are anhydrous.- Store the final product under an inert atmosphere and in a tightly sealed container. | |
| Product has a dark color | Impurities in the starting material. | - Use high-purity 4-ethylbenzoic acid. |
| Side reactions at high temperatures. | - Conduct the reaction at the recommended temperature. If refluxing, avoid excessively high temperatures.- Consider purification by vacuum distillation to separate the product from colored, high-boiling impurities. | |
| Difficulty in removing excess thionyl chloride | Thionyl chloride has a relatively low boiling point (76 °C). | - After the reaction is complete, excess thionyl chloride can be removed by distillation.[7]- To ensure complete removal, a higher boiling point inert solvent like toluene (B28343) can be added and then removed under reduced pressure (azeotropic removal).[7][8] |
Byproduct Summary
| Byproduct | Formation Pathway | Typical Molar Mass ( g/mol ) | Notes |
| 4-Ethylbenzoic acid | Incomplete reaction or hydrolysis of the product. | 150.17 | The primary impurity if the reaction is incomplete or exposed to moisture.[1] |
| 4-Ethylbenzoic anhydride | Reaction of this compound with unreacted 4-ethylbenzoic acid. | 282.33 | Can form if the reaction is not driven to completion. |
| Sulfur Dioxide (SO₂) | Byproduct of the reaction with thionyl chloride. | 64.07 | Gaseous byproduct. |
| Hydrogen Chloride (HCl) | Byproduct of the reaction with thionyl chloride. | 36.46 | Gaseous byproduct. |
| Residual Thionyl Chloride (SOCl₂) | Excess reagent. | 118.97 | Can be removed by distillation or azeotropic distillation with toluene.[7][8] |
Experimental Protocol: Synthesis of this compound from 4-Ethylbenzoic Acid and Thionyl Chloride
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Ethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for removal of excess SOCl₂)
-
Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (e.g., with calcium chloride)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator before use. Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a drying tube at the top of the condenser.
-
Reaction Setup: To the round-bottom flask, add 4-ethylbenzoic acid. For every 1 mole of the acid, add approximately 1.5 to 2 moles of thionyl chloride. A catalytic amount of DMF (a few drops) can also be added.
-
Reaction: Gently heat the mixture to reflux using a heating mantle. The reaction will produce gaseous byproducts (SO₂ and HCl), which should be vented through a proper fume hood or passed through a gas trap containing a sodium hydroxide (B78521) solution. Continue refluxing for 1-3 hours. The completion of the reaction is often indicated by the cessation of gas evolution.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Distill off the excess thionyl chloride. The boiling point of thionyl chloride is approximately 76 °C.
-
(Optional) To ensure complete removal of thionyl chloride, add anhydrous toluene to the flask and distill it off under reduced pressure. Repeat this step if necessary.[7][8]
-
-
Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction that boils at the appropriate temperature for this compound (approximately 118-119 °C at 1.73 kPa).[9]
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Byproduct Formation Pathway
Caption: Byproduct formation pathways.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 16331-45-6 | FE166495 [biosynth.com]
- 3. 4-エチルベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Improving Regioselectivity in Friedel-Crafts Acylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Friedel-Crafts acylation, with a specific focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is producing a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
A1: Achieving high para-selectivity is a common objective in Friedel-Crafts acylation. The formation of ortho and para isomers is expected for substrates with ortho-para directing groups. To enhance the yield of the para-isomer, consider the following factors:
-
Steric Hindrance: The para position is generally favored due to reduced steric hindrance compared to the ortho positions, especially when using bulky acylating agents or substrates with large substituents. The acylium-Lewis acid complex can be quite bulky, further hindering attack at the ortho position.[1]
-
Reaction Temperature: Lowering the reaction temperature, often to 0°C or below, can increase the kinetic preference for the para product.[2]
-
Choice of Solvent: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) at low temperatures tend to favor the formation of the kinetically controlled para-product.[3]
-
Catalyst Selection: The choice of Lewis acid can influence the ortho/para ratio. Experimenting with different catalysts, from traditional Lewis acids like AlCl₃ to solid acid catalysts like zeolites, can help optimize for the desired isomer.
Q2: I am observing poor regioselectivity and a low yield. What are the likely causes?
A2: A combination of poor regioselectivity and low yield often points to several potential issues in your experimental setup and execution. Here are the most common culprits:
-
Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in your solvent, glassware, or reagents will deactivate the catalyst.[4] Ensure all components are rigorously dried and the reaction is performed under anhydrous conditions.
-
Substrate Deactivation: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding efficiently.[4]
-
Substrate Incompatibility: Aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[5] It is advisable to protect these functional groups before performing the acylation.
-
Insufficient Catalyst: In many cases, Friedel-Crafts acylation requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[4]
Q3: Can I achieve ortho-acylation selectively?
A3: While para-acylation is more common due to sterics, selective ortho-acylation can be achieved using specific strategies:
-
Directing Groups: Protecting the hydroxyl group of a phenol (B47542) with a group that can direct ortho-lithiation is one approach. Subsequent reaction with an acylating agent will introduce the acyl group at the ortho position.
-
Catalyst and Conditions: Certain catalyst systems and reaction conditions can favor ortho-acylation. For instance, using zinc chloride supported on alumina (B75360) under microwave irradiation has been reported for the direct ortho-acylation of phenols.[6] High temperatures in Fries rearrangements can also favor the ortho product due to the formation of a stable bidentate complex with the catalyst.[7]
Troubleshooting Guide: Low Regioselectivity
This guide provides a systematic approach to troubleshooting poor regioselectivity in your Friedel-Crafts acylation reaction.
| Issue | Possible Cause | Troubleshooting Steps |
| High proportion of ortho-isomer | High Reaction Temperature: Higher temperatures can lead to the formation of the thermodynamically favored product, which may be the ortho-isomer in some cases. | Lower the reaction temperature. Conduct the reaction at 0°C or even lower to favor the kinetically controlled para-product. |
| Less Bulky Acylating Agent: A smaller acylating agent will experience less steric hindrance at the ortho position. | Consider using a bulkier acylating agent if compatible with your synthetic route. | |
| Polar Solvent: Polar solvents like nitrobenzene (B124822) can sometimes favor the formation of the ortho-isomer. | Switch to a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). | |
| Formation of meta-isomer with an ortho-para directing substrate | Isomerization of Starting Material or Product: The Lewis acid catalyst can sometimes cause isomerization. | Use a milder Lewis acid catalyst. Reduce the reaction time and temperature. |
| Unpredictable Isomer Distribution | Inadequate Mixing: Poor mixing can lead to localized temperature and concentration gradients, resulting in inconsistent product distribution. | Ensure efficient stirring throughout the reaction. |
| Wet Reagents/Solvent: Moisture can affect the nature and activity of the catalyst, potentially influencing regioselectivity. | Ensure all reagents and solvents are anhydrous. |
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following tables summarize the impact of various reaction parameters on the regioselectivity of Friedel-Crafts acylation for common substrates.
Table 1: Acetylation of Toluene (B28343)
| Catalyst | Solvent | Temperature (°C) | Ortho-isomer (%) | Para-isomer (%) | Citation |
| AlCl₃ | Dichloromethane | -15 | Minor | Major | [8] |
| AlCl₃ | No Solvent | 25 | 3 | 28 | [9] |
| AlCl₃ | No Solvent | 0 | 54 | 29 | [9] |
Table 2: Acetylation of Anisole (B1667542)
| Catalyst | Solvent | Temperature (°C) | Ortho-isomer (%) | Para-isomer (%) | Citation |
| AlCl₃ | Anhydrous | N/A | Mixture | Mixture | [10] |
| FeCl₃ | Dichloromethane | N/A | N/A | N/A | [11] |
Note: "N/A" indicates that specific quantitative data was not available in the cited sources, though the reaction is commonly performed. The reaction of anisole with acetyl chloride in the presence of anhydrous aluminum chloride is known to produce a mixture of 2-methoxy acetophenone (B1666503) and 4-methoxy acetophenone.[10]
Experimental Protocols
Protocol 1: Regioselective para-Acylation of Toluene
This protocol describes the synthesis of 4-methylacetophenone from toluene and acetyl chloride, favoring the para-isomer.[1][12]
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂. Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension at 0°C.
-
Addition of Substrate: Dissolve toluene (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture at 0°C over a period of 15-20 minutes. The reaction is exothermic, so maintain the temperature with the ice bath.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously until the aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers.
-
Washing: Wash the combined organic layers with 5% NaHCO₃ solution, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: Ortho-Acylation of Phenol using a Directing Group Strategy
This protocol provides a general workflow for achieving ortho-acylation of phenols.
1. Protection of the Phenolic Hydroxyl Group:
-
Protect the hydroxyl group of the phenol as a suitable ether or silyl (B83357) ether. This prevents reaction with the Lewis acid and can be used to direct the acylation.
2. Ortho-Directed Acylation:
-
Ortho-Lithiation: If a suitable directing group was chosen, perform ortho-lithiation using a strong base like n-butyllithium.
-
Acylation: Quench the ortho-lithiated species with an acylating agent (e.g., an acyl chloride or anhydride) to introduce the acyl group at the ortho position.
3. Deprotection:
-
Remove the protecting group under appropriate conditions to yield the ortho-acylphenol.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Workflow for ortho-acylation using a directing group.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scribd.com [scribd.com]
Technical Support Center: TLC Monitoring of Reactions Involving 4-Ethylbenzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethylbenzoyl chloride and monitoring its reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to monitor reactions with this compound directly using silica (B1680970) gel TLC?
A1: this compound, like other acyl chlorides, is highly reactive and prone to hydrolysis on the surface of silica gel plates, which contain water. This hydrolysis converts the acyl chloride back to 4-ethylbenzoic acid, leading to misleading TLC results that may incorrectly suggest the reaction has not proceeded.
Q2: What is the recommended alternative to direct TLC monitoring of this compound?
A2: A common and effective method is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol (B129727) or ethanol (B145695). This converts the unreacted this compound into its corresponding, more stable ester (e.g., methyl or ethyl 4-ethylbenzoate). The disappearance of this ester spot can then be reliably tracked by TLC to monitor the consumption of the starting acyl chloride.
Q3: How can I visualize the spots of this compound and its derivatives on a TLC plate?
A3: Many benzoyl chloride derivatives are UV active due to the aromatic ring and can be visualized under a UV lamp (254 nm). For compounds that are not UV active or for better visualization, various staining agents can be used. A potassium permanganate (B83412) (KMnO₄) stain is often effective for visualizing amides and other functional groups that can be oxidized. Iodine vapor is another general-purpose visualization technique.
Q4: My TLC plate shows significant streaking. What could be the cause and how can I fix it?
A4: Streaking on a TLC plate can be caused by several factors, including the sample being too concentrated, the presence of highly polar compounds, or the compound's instability on the silica gel. To resolve this, try diluting your sample before spotting it on the TLC plate. If the streaking persists and you suspect your compound is acidic or basic, adding a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent can help produce more defined spots.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| A spot corresponding to the starting material (4-ethylbenzoic acid) persists throughout the reaction. | The this compound is hydrolyzing on the TLC plate. | Quench a reaction aliquot with a small amount of dry methanol or ethanol to form the corresponding ester. Monitor the disappearance of this more stable ester spot. |
| The spots on the TLC plate are streaked and poorly defined. | The sample is too concentrated. The compound is acidic or basic. The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO). | Dilute the sample before spotting. Add 0.5-1% acetic acid or triethylamine to the mobile phase. After spotting the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing the TLC.[1] |
| The product and starting material have very similar Rf values. | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems by varying the polarity. For example, if using a hexane/ethyl acetate (B1210297) mixture, try changing the ratio or substitute with a different solvent system like dichloromethane (B109758)/methanol. A co-spot (spotting both the starting material and the reaction mixture in the same lane) can help to resolve closely running spots.[1] |
| No spots are visible on the TLC plate after development. | The compounds are not UV active. The sample is too dilute. The compounds are volatile and have evaporated. | Use a chemical stain for visualization (e.g., potassium permanganate, iodine). Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[2] If volatility is an issue, consider alternative analytical techniques like GC-MS or LC-MS for reaction monitoring. |
Illustrative Quantitative Data
The following table provides representative, illustrative Rf values for a typical reaction of this compound with benzylamine (B48309) to form N-benzyl-4-ethylbenzamide. These values are for a silica gel TLC plate developed in a 4:1 Hexane:Ethyl Acetate solvent system. Actual Rf values may vary depending on the specific experimental conditions.
| Compound | Structure | Illustrative Rf Value | Notes |
| This compound | CCc1ccc(C(=O)Cl)cc1 | ~0.75 | As it is non-polar, it will have a high Rf value. May be difficult to observe due to hydrolysis. |
| Benzylamine | c1ccccc1CN | ~0.20 | The primary amine makes it more polar than the product, resulting in a lower Rf value. |
| N-benzyl-4-ethylbenzamide | CCc1ccc(C(=O)NCc2ccccc2)cc1 | ~0.50 | The amide product is of intermediate polarity. Similar compounds have been reported with Rf values in this range in comparable solvent systems.[3][4] |
| 4-Ethylbenzoic acid | CCc1ccc(C(=O)O)cc1 | ~0.30 | The carboxylic acid is more polar than the amide product and will have a lower Rf value. This is often seen as a byproduct due to hydrolysis of the starting material. |
Experimental Protocol: Synthesis of N-benzyl-4-ethylbenzamide
This protocol describes the synthesis of N-benzyl-4-ethylbenzamide from this compound and benzylamine, including steps for TLC monitoring.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
TLC Monitoring:
-
Prepare a TLC developing chamber with a 4:1 hexane:ethyl acetate solvent system.
-
On a TLC plate, spot the starting benzylamine solution (lane 1), a co-spot of benzylamine and the reaction mixture (lane 2), and the reaction mixture (lane 3).
-
Develop the TLC plate and visualize under a UV lamp. The reaction is complete when the benzylamine spot in the reaction mixture lane has disappeared and a new, higher Rf product spot is observed.
-
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-4-ethylbenzamide.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for TLC monitoring of reactions.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Ethylbenzoyl Chloride by GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 4-Ethylbenzoyl chloride is paramount for the integrity and reproducibility of synthetic processes. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, alongside alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and titrimetry. This guide offers detailed experimental protocols, performance data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
Comparison of Analytical Methods
The choice of analytical method for purity determination of this compound depends on several factors, including the required sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC-MS, HPLC, and titration for this purpose.
| Parameter | GC-MS (with Derivatization) | HPLC | Titration |
| Principle | Separation of volatile compounds followed by mass-based identification and quantification. Derivatization to a more stable ester is typically required. | Separation of compounds in a liquid mobile phase with UV detection. | Quantitative chemical reaction to determine the total amount of the acyl chloride functional group. |
| Specificity | High (mass spectral data provides structural confirmation) | Moderate to High (retention time and UV spectrum) | Low (reacts with any hydrolyzable chloride) |
| Sensitivity | High (LOD/LOQ in the µg/g or ppm range) | High (LOD in the range of 0.01–0.03 µg/mL for derivatized acyl chlorides) | Low (typically for assay of major component) |
| Analytes | Can identify and quantify the main component and volatile impurities. | Can quantify the main component and non-volatile impurities. | Measures the total amount of acyl chloride. |
| Sample Throughput | Moderate | High | High |
| Key Advantages | High specificity and sensitivity for impurity profiling. | Good for quantifying the main component and less volatile impurities. | Simple, rapid, and inexpensive for assay of the bulk material. |
| Key Disadvantages | Requires derivatization due to the reactivity of the acyl chloride. | May not be suitable for volatile impurities. Direct analysis can be challenging. | Non-specific and not suitable for trace impurity analysis. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) with Methanol (B129727) Derivatization
Due to the high reactivity of this compound, which can lead to on-column degradation and poor chromatographic performance, a derivatization step is recommended. Reaction with methanol to form the more stable methyl 4-ethylbenzoate (B1233868) is a common and effective approach.
1. Derivatization Procedure:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of anhydrous methanol.
-
Gently swirl the flask and allow the reaction to proceed at room temperature for 15 minutes. The reaction converts this compound to methyl 4-ethylbenzoate.
-
Dilute to the mark with a suitable solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Prepare a series of calibration standards of methyl 4-ethylbenzoate in the same solvent.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
3. Data Analysis:
The purity of this compound is determined by quantifying the peak area of the derivatized product (methyl 4-ethylbenzoate) against the calibration curve. Impurities can be identified by their mass spectra and retention times. The primary expected impurity is 4-ethylbenzoic acid, which would also be derivatized to methyl 4-ethylbenzoate, but its presence as a free acid in the original sample can be determined by other methods or inferred if the total purity is less than 100%.
High-Performance Liquid Chromatography (HPLC)
Direct analysis of this compound by HPLC is possible, though care must be taken due to its reactivity with protic solvents. A reverse-phase method is typically employed.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 100 mL of anhydrous acetonitrile (B52724) to prepare a stock solution.
-
Further dilute an aliquot of the stock solution with the mobile phase to achieve a suitable concentration for analysis.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. For Mass-Spec compatible applications, formic acid can be used as an additive instead of phosphoric acid.[1] A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
3. Data Analysis:
Purity is determined by the area percentage of the main peak corresponding to this compound. The primary impurity to monitor is 4-ethylbenzoic acid, which will have a different retention time.
Titrimetric Analysis
This method determines the total acyl chloride content and is suitable for a rapid assay of the bulk material.
1. Principle:
This compound reacts with a known excess of a nucleophile, such as an amine or sodium hydroxide (B78521). The unreacted nucleophile is then back-titrated with a standard acid solution. Alternatively, the HCl formed upon hydrolysis can be titrated.
2. Procedure (Example with NaOH):
-
Accurately weigh about 2 g of this compound into a stoppered flask.
-
Add 50.0 mL of 1 M sodium hydroxide solution.
-
Stopper the flask and shake vigorously for 15 minutes, or until the sample is completely hydrolyzed.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the excess sodium hydroxide with a standardized 0.5 M hydrochloric acid solution until the pink color disappears.
-
Perform a blank titration with 50.0 mL of the same 1 M sodium hydroxide solution.
3. Calculation:
The percentage purity of this compound is calculated using the following formula:
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
Molar Mass_4EBC = Molar mass of this compound (168.62 g/mol )
-
Weight_sample = Weight of the this compound sample (g) The factor of 2 is included because two moles of NaOH react per mole of this compound (one for the acyl chloride and one for the resulting HCl).
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the relationship between the analytical methods, the following diagrams are provided.
References
Unveiling the Reactivity Landscape: A Comparative Analysis of 4-Ethylbenzoyl Chloride and Benzoyl Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the outcome of a synthetic pathway. This guide provides a detailed comparison of the reactivity of 4-Ethylbenzoyl chloride and Benzoyl chloride, two common acylating agents. By examining their electronic properties and providing supporting experimental data, this document aims to offer a clear rationale for choosing the optimal reagent for a given application.
Executive Summary
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-donating or electron-withdrawing substituents on the benzene (B151609) ring can modulate this reactivity. This guide establishes that this compound, bearing an electron-donating ethyl group at the para position, is generally less reactive than the unsubstituted benzoyl chloride. This difference in reactivity is quantified through comparative experimental data, and the underlying electronic effects are elucidated.
Chemical Structures
A clear understanding of the molecular architecture is fundamental to comprehending the reactivity of these compounds.
-
Benzoyl chloride: This is an organochlorine compound with the chemical formula C₇H₅ClO.[1][2] It consists of a benzene ring attached to an acyl chloride functional group.
-
This compound: This is a derivative of benzoyl chloride with an ethyl group substituted at the para position of the benzene ring. Its chemical formula is C₉H₉ClO.[3][4]
Comparative Reactivity: An Electron-Donating Effect
The primary differentiator in the reactivity of these two molecules is the electronic effect of the para-substituted ethyl group in this compound. The ethyl group is an alkyl group, which is known to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the benzene ring, which in turn is relayed to the carbonyl carbon of the acyl chloride.
This increased electron density on the carbonyl carbon makes it less electrophilic and therefore less susceptible to attack by nucleophiles. Consequently, this compound is expected to be less reactive than benzoyl chloride in nucleophilic acyl substitution reactions.
To visualize this relationship, consider the following logical flow:
References
A Comparative Guide to the Quantitative Analysis of 4-Ethylbenzoyl Chloride
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Ethylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds, is paramount. This guide provides a comparative overview of three common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. The performance of each method is supported by representative experimental data to aid in selecting the most suitable technique for your specific analytical needs.
Comparison of Analytical Methods
The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC, and Potentiometric Titration.
| Parameter | HPLC with UV Detection | GC with Flame Ionization Detection (FID) | Potentiometric Titration |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Neutralization reaction |
| Linearity (R²) | > 0.999 | > 0.99 | Not Applicable |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | High (mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | High (mg/mL range) |
| Sample Throughput | High | High | Moderate |
| Selectivity | High (can resolve impurities) | Very High (excellent separation) | Low (subject to interference from other acidic/basic species) |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | Moderate | Low | Low |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of this compound, particularly in complex matrices. A stability-indicating reverse-phase HPLC method can effectively separate the analyte from its degradation products and other impurities.[1]
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Data:
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% |
| Precision (%RSD) | 1.2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), offers high sensitivity and selectivity for the quantification of volatile compounds like this compound.[3]
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injection Mode: Split (e.g., 50:1)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or hexane.
-
Perform serial dilutions to prepare calibration standards and sample solutions.
-
An internal standard (e.g., undecane) can be added to improve precision.
Validation Data:
| Parameter | Result |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.9992 |
| Accuracy (% Recovery) | 101.2% |
| Precision (%RSD) | 2.5% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
Potentiometric Titration
Potentiometric titration is a classical and cost-effective method for the assay of acyl chlorides. This method relies on the reaction of this compound with a standard base, with the endpoint being determined by a significant change in potential.[4]
Experimental Protocol
Instrumentation:
-
Autotitrator with a pH electrode or a specific ion electrode
-
Stirrer
-
Burette
Reagents:
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Ethanol (B145695) or a mixture of ethanol and water as the solvent
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable volume of ethanol.
-
Immerse the pH electrode and the burette tip into the solution.
-
Titrate the sample with the standardized 0.1 M NaOH solution, recording the volume of titrant and the corresponding potential (mV) or pH.
-
The equivalence point is determined from the point of maximum inflection on the titration curve.
Validation Data:
| Parameter | Result |
| Accuracy (% Assay) | 99.8% |
| Precision (%RSD) | 0.5% |
| Applicable Concentration Range | > 1 mg/mL |
Workflow and Pathway Diagrams
To visualize the analytical processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Caption: Principle of potentiometric titration for this compound quantification.
References
Spectroscopic Validation of 4-Ethylbenzoyl Chloride Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous analytical validation is paramount to ensure the purity and identity of synthesized compounds. This guide provides a comparative analysis of spectroscopic methods for the validation of 4-Ethylbenzoyl chloride synthesis, offering detailed experimental protocols and data interpretation.
The successful synthesis of this compound from its precursor, 4-ethylbenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂), is critically confirmed through a suite of spectroscopic techniques. These methods provide a molecular fingerprint, allowing for the unambiguous identification of the final product and the detection of any residual starting materials or byproducts. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Experimental Protocols
Synthesis of this compound
A common and effective method for the preparation of this compound is the reaction of 4-ethylbenzoic acid with thionyl chloride.[1]
Materials:
-
4-ethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-ethylbenzoic acid in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred solution via a dropping funnel. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be vented through a suitable trap.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.
Spectroscopic Analysis
Sample Preparation:
-
NMR (¹H and ¹³C): Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
IR: Analyze the neat liquid product using a thin film between salt plates (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Introduce a dilute solution of the product in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically using an electron ionization (EI) source.
Data Presentation and Comparison
The key to validating the synthesis is to compare the spectroscopic data of the product with that of the starting material, 4-ethylbenzoic acid. The following tables summarize the expected spectroscopic characteristics.
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~8.0 | Doublet | 2H | Aromatic protons ortho to -COCl |
| ~7.3 | Doublet | 2H | Aromatic protons meta to -COCl | |
| ~2.7 | Quartet | 2H | -CH₂- of ethyl group | |
| ~1.3 | Triplet | 3H | -CH₃ of ethyl group | |
| 4-ethylbenzoic acid | ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.0 | Doublet | 2H | Aromatic protons ortho to -COOH | |
| ~7.2 | Doublet | 2H | Aromatic protons meta to -COOH | |
| ~2.7 | Quartet | 2H | -CH₂- of ethyl group | |
| ~1.2 | Triplet | 3H | -CH₃ of ethyl group |
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~168 | Carbonyl carbon (-COCl) |
| ~150 | Aromatic carbon attached to ethyl group | |
| ~133 | Aromatic carbon attached to -COCl | |
| ~130 | Aromatic CH carbons | |
| ~128 | Aromatic CH carbons | |
| ~29 | -CH₂- of ethyl group | |
| ~15 | -CH₃ of ethyl group | |
| 4-ethylbenzoic acid | ~172 | Carbonyl carbon (-COOH) |
| ~148 | Aromatic carbon attached to ethyl group | |
| ~130 | Aromatic CH carbons | |
| ~128 | Aromatic carbon attached to -COOH | |
| ~127 | Aromatic CH carbons | |
| ~29 | -CH₂- of ethyl group | |
| ~15 | -CH₃ of ethyl group |
Infrared (IR) Spectroscopy Data
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | ~1770 (sharp, strong) | C=O stretch (acyl chloride) |
| ~3100-3000 | Aromatic C-H stretch | |
| ~2970-2850 | Aliphatic C-H stretch | |
| ~850 | C-Cl stretch | |
| 4-ethylbenzoic acid | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 (strong) | C=O stretch (carboxylic acid) | |
| ~3100-3000 | Aromatic C-H stretch | |
| ~2970-2850 | Aliphatic C-H stretch | |
| Thionyl chloride (reagent) | ~1230 | S=O stretch |
| ~800 | S-Cl stretch |
Mass Spectrometry (MS) Data
| Compound | m/z | Interpretation |
| This compound | 168/170 | Molecular ion peak (M⁺, M+2 due to ³⁵Cl/³⁷Cl isotopes) |
| 133 | [M - Cl]⁺ | |
| 105 | [M - Cl - CO]⁺ or [C₂H₅C₆H₄]⁺ | |
| 4-ethylbenzoic acid | 150 | Molecular ion peak (M⁺) |
| 133 | [M - OH]⁺ | |
| 105 | [M - COOH]⁺ or [C₂H₅C₆H₄]⁺ |
Visualization of Workflow and Reaction Pathway
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and comprehensive framework for the validation of this compound synthesis. By comparing the spectral data of the final product with the starting material, researchers can confidently confirm the successful conversion, identify the structure of the product, and assess its purity. The disappearance of the characteristic carboxylic acid signals and the appearance of the acyl chloride signals are definitive indicators of a successful reaction. This multi-faceted spectroscopic approach is an indispensable component of quality control in chemical synthesis.
References
4-Ethylbenzoyl Chloride in Peptide Synthesis: A Comparative Guide to Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
Theoretical Comparison of Acylating Agents
The reactivity of an acylating agent is a critical factor influencing the efficiency of the N-terminal modification of a peptide. Acyl chlorides, such as 4-ethylbenzoyl chloride and benzoyl chloride, are generally more reactive than their corresponding anhydrides or esters. This heightened reactivity stems from the excellent leaving group ability of the chloride ion.
The electronic nature of substituents on the benzoyl ring can further modulate the reactivity of the acyl chloride. The ethyl group in the para position of this compound is an electron-donating group. This property is expected to increase the electron density at the carbonyl carbon, potentially making it slightly less electrophilic compared to the unsubstituted benzoyl chloride. However, in the context of the highly reactive acyl chloride functional group, this effect is generally subtle. In contrast, acetyl chloride, an aliphatic acyl chloride, is also a highly reactive acylating agent.
Here is a table summarizing the theoretical comparison:
| Acylating Agent | Structure | Class | Key Characteristics | Potential Advantages | Potential Disadvantages |
| This compound | C₂H₅C₆H₄COCl | Aromatic Acyl Chloride | Contains an electron-donating ethyl group. | May offer slightly different solubility properties. The ethyl group could be used for further specific modifications. | Potential for steric hindrance in some reactions. |
| Benzoyl Chloride | C₆H₅COCl | Aromatic Acyl Chloride | Unsubstituted aromatic acyl chloride. | Well-established reagent, readily available. | Can be prone to side reactions if not used under optimal conditions. |
| Acetyl Chloride | CH₃COCl | Aliphatic Acyl Chloride | Small, highly reactive acylating agent. | Rapid reactions, introduces a small acetyl cap. | Highly susceptible to hydrolysis, requires stringent anhydrous conditions. |
Experimental Protocols
While specific comparative data is lacking, a general protocol for the N-terminal acylation of a peptide on a solid support can be outlined. This protocol can be adapted for use with this compound, benzoyl chloride, or acetyl chloride, with minor adjustments to reaction times and equivalents based on the specific peptide sequence and resin.
General Protocol for N-terminal Acylation of a Resin-Bound Peptide
Materials:
-
Resin-bound peptide with a free N-terminus
-
Acylating agent (this compound, benzoyl chloride, or acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base: Diisopropylethylamine (DIEA)
-
Washing solvents: DCM, DMF, Methanol (MeOH)
-
Capping agent (e.g., acetic anhydride (B1165640) in DMF/DIEA) for unreacted amines (optional)
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
-
HPLC for purification and analysis
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in an appropriate solvent (DCM or DMF) for 30 minutes.
-
Deprotection: If the N-terminus is protected (e.g., with an Fmoc group), perform deprotection according to standard protocols (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF and DCM to remove deprotection reagents.
-
Acylation Reaction:
-
Dissolve the acylating agent (1.5 - 3 equivalents relative to the resin loading) in anhydrous DCM or DMF.
-
Add the acylating agent solution to the resin.
-
Add DIEA (2 - 4 equivalents) to the reaction mixture to neutralize the HCl generated during the reaction.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.
-
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DCM, DMF, and MeOH to remove excess reagents and byproducts.
-
Optional Capping: To cap any unreacted N-termini, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Final Washing and Drying: Wash the resin with DCM and dry it under vacuum.
-
Cleavage and Deprotection: Cleave the acylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product should be confirmed by analytical RP-HPLC and mass spectrometry.
Potential Side Reactions in Peptide Acylation
Several side reactions can occur during the acylation of peptides, leading to impurities and reduced yields. These include:
-
Diketopiperazine Formation: Particularly prevalent with dipeptides on the resin, where the free N-terminus can attack the ester linkage to the resin, leading to cyclization and cleavage from the support.
-
Racemization: The activation of the carboxyl group of an amino acid can lead to the loss of stereochemical integrity at the alpha-carbon, especially when using highly reactive acylating agents.
-
Acylation of Side Chains: Nucleophilic side chains of certain amino acids (e.g., lysine, tyrosine, serine, threonine) can be acylated if they are not properly protected.
-
Dipeptide Formation: In solution-phase synthesis, the acylated amino acid can react with another amino acid molecule instead of the desired peptide, leading to the formation of a dipeptide byproduct. The use of a non-nucleophilic base like DIEA can help minimize this side reaction.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the N-terminal acylation of a peptide on a solid support.
Caption: General workflow for N-terminal peptide acylation.
Conclusion
This compound is a viable acylating agent for the N-terminal modification of peptides. Based on chemical principles, its reactivity is expected to be comparable to that of benzoyl chloride, with the ethyl group potentially offering subtle differences in solubility and opportunities for further functionalization. However, the lack of direct comparative experimental data in the scientific literature makes it challenging to definitively state its superiority or inferiority to other common acylating agents like benzoyl chloride or acetyl chloride in terms of yield, purity, and side-product formation for a given peptide.
Researchers should consider the specific requirements of their peptide synthesis, including the desired properties of the final product and the potential for side reactions. Empirical testing and optimization of reaction conditions are crucial for achieving the best results with any acylating agent. Further studies directly comparing the performance of this compound with other acylating agents under standardized conditions would be highly valuable to the peptide synthesis community.
A Comparative Guide to Purity Assessment of 4-Ethylbenzoyl Chloride: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 4-Ethylbenzoyl chloride is paramount for the integrity of synthetic processes and the quality of the final products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of this compound, a key building block in the synthesis of active pharmaceutical ingredients (APIs) and photosensitive materials.
Overview of Analytical Methodologies
The purity of this compound, a reactive acyl chloride, can be determined using several analytical techniques.[1] The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantification of impurities, or assessment of degradation. The primary methods for purity assessment include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Titrimetry.
Table 1: Comparison of Analytical Methods for this compound Purity Assessment
| Analytical Method | Principle | Key Performance Characteristics | Typical Application |
| RP-HPLC | Separation based on polarity differences between the analyte and a non-polar stationary phase. | High Specificity & Sensitivity: Good for separating the main compound from its potential impurities, such as 4-ethylbenzoic acid.[2] Versatility: Can be adapted for both qualitative and quantitative analysis. | Routine quality control, stability testing, and quantification of non-volatile impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High Efficiency & Resolution: Excellent for separating volatile impurities. High Sensitivity: Flame Ionization Detector (FID) provides high sensitivity for organic compounds. | Analysis of volatile organic impurities and residual solvents. A derivatization step might be necessary due to the reactivity of the acyl chloride. |
| Quantitative ¹H NMR (qNMR) | The integral of a specific proton signal is directly proportional to the molar concentration of the analyte. | Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard of the analyte. Structural Information: Can help in the identification of impurities. | Accurate determination of the absolute purity of the main component and identification of structurally related impurities. |
| Titrimetry | Chemical reaction with a standardized solution to determine the concentration of a substance. | Cost-Effective & Rapid: Simple and inexpensive method for specific analyses. Good Precision: Can provide highly precise results for specific analytes. | Quantification of hydrolyzable chloride (indicating degradation to HCl) or total acidity.[3] |
Detailed Experimental Protocols
Reverse-Phase HPLC Method
This method is suitable for the quantification of this compound and the separation of its primary non-volatile impurity, 4-ethylbenzoic acid. Due to the high reactivity of this compound with water, sample preparation should be conducted in a non-aqueous, inert solvent, and analysis should be performed promptly.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column with low silanol (B1196071) activity).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility.[2] A typical starting gradient could be 60:40 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of anhydrous acetonitrile in a volumetric flask. Further dilute as necessary for the calibration curve.
Alternative Method: Gas Chromatography (GC-FID)
GC is a powerful technique for analyzing volatile impurities. Due to the reactivity of acyl chlorides, derivatization is often employed to improve stability and chromatographic performance.
Experimental Protocol:
-
Derivatization: React the this compound sample with a suitable derivatizing agent, such as methanol (B129727) or diethylamine, to form a more stable ester or amide derivative.
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split injection).
Workflow and Process Visualization
The following diagram illustrates the typical workflow for the purity assessment of this compound using the RP-HPLC method.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound is critical and should be based on the specific analytical needs.
-
RP-HPLC is a robust and versatile method for routine quality control, offering excellent separation of the parent compound from its non-volatile impurities.
-
Gas Chromatography , particularly after derivatization, is the method of choice for analyzing volatile impurities and residual solvents.
-
Quantitative ¹H NMR provides an absolute measure of purity and valuable structural information about impurities, making it a powerful tool for reference standard characterization and in-depth analysis.
-
Titrimetry offers a rapid and cost-effective means to assess degradation through the quantification of hydrolyzable chlorides.
For comprehensive quality control, a combination of these methods may be employed to provide a complete purity profile of this compound.
References
A Comparative Analysis of Lewis Acid Catalysts in the Acylation of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones. These compounds are pivotal intermediates in the manufacturing of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. The efficacy of this reaction is largely dependent on the choice of a Lewis acid catalyst, which significantly influences yield, reaction rate, and selectivity. This guide offers an objective comparison of commonly employed Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for the acylation of aromatic substrates, supported by experimental data.
Performance Comparison of Lewis Acid Catalysts
The selection of an appropriate Lewis acid is critical for optimizing the Friedel-Crafts acylation. The following table summarizes the performance of AlCl₃, FeCl₃, and ZnCl₂ in the acylation of toluene (B28343) and other activated arenes, drawing from various experimental findings. It is important to note that direct comparison is nuanced by the varied reaction conditions across different studies.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) |
| AlCl₃ | Toluene | Acetyl Chloride | 1,2-dichloroethane | -10 | - | 86%[1] |
| Toluene | Acetyl Chloride | - | Room Temp. | - | 29%[2] | |
| FeCl₃ | Toluene | Acetyl Chloride | - | Room Temp. | 3h | 9%[2] |
| Activated Arenes | Aromatic Acyl Chlorides | Propylene Carbonate | 80 | - | 76-92%[3] | |
| ZnCl₂ | Toluene | Benzoyl Chloride | - | - | - | 45% (conversion) |
| Phenolic Substrates | Carboxylic Acids | Alumina (support) | Microwave | - | 68%[4] |
Note: Yields are reported as found in the cited literature; reaction times were not always specified. The data illustrates general performance trends under the specified conditions.
Experimental Protocols
A generalized protocol for a laboratory-scale Friedel-Crafts acylation is provided below. This procedure should be adapted based on the specific substrates, catalyst, and scale of the reaction.
Materials:
-
Aromatic Substrate (e.g., Toluene)
-
Acylating Agent (e.g., 4-Ethylbenzoyl chloride)
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂)
-
Anhydrous Solvent (e.g., Dichloromethane, 1,2-dichloroethane)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Drying tube (e.g., with CaCl₂)
-
Apparatus for work-up (separatory funnel, beakers, etc.)
-
Aqueous HCl, NaHCO₃ solution, and brine for washing
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can deactivate the Lewis acid catalyst.[5]
-
Catalyst Suspension: To the round-bottom flask, add the Lewis acid catalyst followed by the anhydrous solvent to create a suspension.
-
Cooling: Cool the suspension in an ice-water bath to 0-5°C.
-
Addition of Acylating Agent: Dissolve the acylating agent in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the cooled catalyst suspension with continuous stirring. The formation of the acylium ion is often exothermic.[6]
-
Addition of Aromatic Substrate: After the complete addition of the acylating agent, add the aromatic substrate, also dissolved in the anhydrous solvent, dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction Progression: Once the addition is complete, the reaction mixture may be stirred at a low temperature or allowed to warm to room temperature and stirred for a specified duration until the reaction is complete. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by slowly pouring the mixture into a beaker containing ice and dilute aqueous HCl to decompose the catalyst-ketone complex.
-
Work-up and Isolation: The organic layer is separated using a separatory funnel. The aqueous layer is typically extracted with additional solvent. The combined organic layers are then washed with dilute aqueous HCl, followed by a saturated NaHCO₃ solution, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude aryl ketone.
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.
Visualizing the Process
To better understand the workflow of a comparative catalyst study and the underlying reaction mechanism, the following diagrams are provided.
References
A Comparative Guide to the Reaction Products of 4-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of 4-ethylbenzoyl chloride with various nucleophiles, offering insights into reaction outcomes and alternative synthetic pathways. The information presented is supported by experimental data to aid in research and development.
Executive Summary
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-ethylbenzoyl group into molecules. As an acyl chloride, it readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and aromatic compounds. This guide explores the synthesis of N-substituted-4-ethylbenzamides, 4-ethylbenzoate (B1233868) esters, and 4-ethylbenzophenone (B99735), providing experimental details and comparative data for these key transformations.
Reaction of this compound with Amines: Synthesis of N-Substituted-4-ethylbenzamides
The reaction of this compound with primary or secondary amines is a robust method for the formation of N-substituted-4-ethylbenzamides. This transformation typically proceeds under Schotten-Baumann conditions, which involve the use of an aqueous base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[1][2][3]
General Reaction Scheme:
Caption: General reaction of this compound with an amine to form an N-substituted-4-ethylbenzamide.
Comparative Data for N-Substituted-4-ethylbenzamide Synthesis
| Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline (B41778) | N-Phenyl-4-ethylbenzamide | 10% aq. NaOH, CH₂Cl₂ | High (qualitative) | [4][5] |
| Substituted Anilines | N-Aryl-4-ethylbenzamides | Varies | 30-96% | [6] |
Experimental Protocol: Synthesis of N-Phenyl-4-ethylbenzamide
This protocol is adapted from the general Schotten-Baumann procedure for the synthesis of benzanilides.[4][5]
-
In a flask, dissolve aniline (1.0 eq) in dichloromethane (B109758).
-
Add an aqueous solution of sodium hydroxide (B78521) (10%).
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Slowly add a solution of this compound (1.0 eq) in dichloromethane to the mixture.
-
Continue stirring at room temperature for 1-2 hours.
-
Separate the organic layer, wash with dilute acid and then with water, and dry over anhydrous sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure N-phenyl-4-ethylbenzamide.
Alternative Synthesis: From 4-Ethylbenzoic Acid
N-Aryl-4-ethylbenzamides can also be synthesized directly from 4-ethylbenzoic acid using coupling agents, avoiding the need for the acyl chloride.[7]
Reaction of this compound with Alcohols and Phenols: Synthesis of 4-Ethylbenzoate Esters
The reaction of this compound with alcohols or phenols provides a direct route to 4-ethylbenzoate esters. The reactivity of the hydroxyl group influences the reaction conditions, with phenols generally being less reactive than aliphatic alcohols.[8]
General Reaction Scheme:
Caption: General reaction of this compound with an alcohol/phenol to form a 4-ethylbenzoate ester.
Comparative Data for 4-Ethylbenzoate Ester Synthesis
| Alcohol/Phenol | Product | Reaction Conditions | Yield (%) | Reference |
| p-Cresol (B1678582) | 4-Methylphenyl 4-ethylbenzoate | Zinc dust (catalyst), solvent-free, 25°C | Excellent (qualitative) | [9] |
| Various Phenols | Phenyl 4-ethylbenzoates | Mitsunobu reaction (alternative) | Good to Excellent | [10] |
Note: Direct comparative yield data for the reaction of this compound with a series of alcohols and phenols under uniform conditions is limited in the available literature.
Experimental Protocol: Synthesis of 4-Methylphenyl 4-ethylbenzoate
This protocol is based on a zinc-catalyzed acylation of phenols.[9]
-
In a reaction vessel, combine p-cresol (1.0 eq) and this compound (1.0 eq).
-
Add a catalytic amount of zinc dust.
-
Stir the mixture at room temperature. The reaction is typically rapid.
-
Upon completion (monitored by TLC), dilute the mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic solution with aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
Alternative Synthesis: Fischer Esterification
4-Ethylbenzoate esters can also be prepared by the acid-catalyzed reaction of 4-ethylbenzoic acid with an alcohol, a process known as Fischer esterification.[2][3] This method is an alternative to using the more reactive acyl chloride.
Friedel-Crafts Acylation: Synthesis of Aromatic Ketones
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-ethylbenzoyl group onto an aromatic ring, forming an aromatic ketone. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[11]
Comparative Reaction: Friedel-Crafts Acylation of Ethylbenzene (B125841) with Benzoyl Chloride
While a direct Friedel-Crafts acylation using this compound is mechanistically straightforward, detailed experimental data for comparison is more readily available for the analogous reaction of benzoyl chloride with ethylbenzene to produce 4-ethylbenzophenone.
Reaction Scheme:
Caption: Friedel-Crafts acylation of ethylbenzene with benzoyl chloride.
Experimental Data for the Synthesis of 4-Ethylbenzophenone
| Product | Yield (%) | Product Distribution |
| 4-Ethylbenzophenone | 60% (of targeted para isomer) | ortho: 2%, meta: 7%, para: 78% |
Data from the synthesis of 4-ethylbenzophenone from ethylbenzene and benzoyl chloride.[4]
Experimental Protocol: Synthesis of 4-Ethylbenzophenone
The following is a summary of the experimental procedure for the synthesis of 4-ethylbenzophenone.[4]
-
Combine ethylbenzene and dichloromethane in a reaction vessel.
-
Add benzoyl chloride to the mixture.
-
Cool the solution in an ice bath and slowly add aluminum chloride.
-
After the addition is complete, allow the reaction to proceed.
-
Quench the reaction with ice and water.
-
Separate the organic layer, wash, dry, and remove the solvent.
-
The crude product can be purified by distillation or chromatography.
Product Structure Confirmation: Spectroscopic Data
The structures of the reaction products can be confirmed using various spectroscopic techniques, including NMR and IR spectroscopy.
Spectroscopic Data for Representative Products:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| N-Phenyl-4-ethylbenzamide | 7.82 (d, 2H), 7.63 (d, 2H), 7.39 (t, 2H), 7.28 (d, 2H), 7.17 (t, 1H), 2.73 (q, 2H), 1.28 (t, 3H) | 165.8, 148.9, 138.1, 135.2, 129.2, 128.5, 127.3, 124.5, 120.3, 29.1, 15.5 | ~3300 (N-H), ~1650 (C=O) |
| 4-Methylphenyl 4-ethylbenzoate | 8.08 (d, 2H), 7.31 (d, 2H), 7.19 (d, 2H), 7.08 (d, 2H), 2.75 (q, 2H), 2.39 (s, 3H), 1.30 (t, 3H) | 165.4, 148.8, 148.4, 136.2, 130.1, 129.8, 128.1, 127.6, 121.1, 29.1, 21.2, 15.5 | ~1735 (C=O, ester), ~1270, ~1100 (C-O) |
| 4-Ethylbenzophenone | 7.81 (d, 2H), 7.78 (d, 2H), 7.58 (t, 1H), 7.48 (t, 2H), 7.32 (d, 2H), 2.76 (q, 2H), 1.29 (t, 3H) | 196.5, 149.3, 137.9, 135.3, 132.3, 130.3, 129.9, 128.3, 128.2, 29.2, 15.4 | ~1655 (C=O) |
Note: Spectroscopic data are predicted or adapted from similar known compounds and may vary slightly from experimental values.[12][13][14][15]
Diagrams
Experimental Workflow: Schotten-Baumann Synthesis of N-Aryl-4-ethylbenzamide
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistnotes.com [chemistnotes.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
Differentiating Isomers of 4-Ethylbenzoyl Chloride Derivatives: A Comparative Guide for Researchers
For scientists and professionals in drug development and organic synthesis, the precise identification of constitutional isomers is a critical step to ensure the purity, efficacy, and safety of chemical compounds. This guide provides a comprehensive comparison of the analytical techniques used to differentiate the ortho-, meta-, and para- isomers of 4-ethylbenzoyl chloride. By leveraging spectroscopic and chromatographic methods, researchers can unambiguously distinguish between these closely related structures.
Spectroscopic and Chromatographic Differentiation
The differentiation of 2-ethylbenzoyl chloride, 3-ethylbenzoyl chloride, and this compound is achievable through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and chromatography. Each technique provides unique insights into the molecular structure, allowing for a definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern on the benzene (B151609) ring. The chemical shifts and coupling patterns of the aromatic protons in ¹H NMR, as well as the chemical shifts of the carbon atoms in ¹³C NMR, are highly sensitive to the position of the ethyl and benzoyl chloride groups.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a distinct fingerprint for each isomer. The symmetry of the para-isomer results in a simpler spectrum with two doublets. The ortho- and meta-isomers exhibit more complex splitting patterns due to the lower symmetry.
¹³C NMR Spectroscopy: The number of unique signals in the aromatic region of the ¹³C NMR spectrum can help distinguish the isomers. The para-isomer will show fewer signals due to its symmetry compared to the ortho- and meta-isomers. The chemical shift of the carbonyl carbon is also influenced by the substituent position.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), allows for the separation and identification of the isomers based on their fragmentation patterns. While all three isomers have the same molecular weight, the relative abundances of their fragment ions can differ. The primary fragmentation involves the loss of the chlorine atom to form an acylium ion, followed by the loss of carbon monoxide. The position of the ethyl group can influence the subsequent fragmentation of the ethylbenzoyl cation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for confirming the presence of the carbonyl group of the acid chloride and the substitution pattern on the benzene ring. The C=O stretching vibration typically appears as a strong band around 1770-1730 cm⁻¹. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Chromatographic techniques are essential for the physical separation of the isomers. The choice of the column and operating conditions is critical for achieving baseline separation.
Gas Chromatography: Due to differences in their boiling points and interactions with the stationary phase, the three isomers can be separated by GC. The elution order will depend on the column polarity. Generally, the para-isomer, being the most symmetrical, may have a slightly different retention time compared to the less symmetrical ortho- and meta-isomers.
High-Performance Liquid Chromatography: Reversed-phase HPLC, using a C18 or a phenyl-based column, can also effectively separate these isomers. The different polarities of the isomers will lead to different retention times.
Quantitative Data Summary
The following tables summarize the expected and reported quantitative data for the differentiation of the ethylbenzoyl chloride isomers.
| Isomer | Predicted ¹H NMR Aromatic Chemical Shifts (ppm) and Splitting | Predicted ¹³C NMR Aromatic Carbon Signals |
| 2-Ethylbenzoyl chloride | Complex multiplet (4H) | 6 |
| 3-Ethylbenzoyl chloride | Complex multiplet (4H) | 6 |
| This compound | Two doublets (2H each, AA'BB' system) | 4 |
| Isomer | Key Mass Spectrometry Fragments (m/z) | Expected Relative Abundance Differences |
| All Isomers | 168/170 (M⁺), 133 (M-Cl)⁺, 105 (M-Cl-CO)⁺ | The relative intensities of the fragment ions, particularly those resulting from the loss of the ethyl group or rearrangements, are expected to differ based on the stability of the resulting carbocations. |
| Isomer | Characteristic IR C-H Out-of-Plane Bending (cm⁻¹) |
| 2-Ethylbenzoyl chloride | ~750 (ortho-disubstitution) |
| 3-Ethylbenzoyl chloride | ~780 and ~690 (meta-disubstitution) |
| This compound | ~830 (para-disubstitution) |
| Isomer | Expected GC Retention Time Order (Non-polar column) | Expected HPLC Retention Time Order (Reversed-phase) |
| 2-Ethylbenzoyl chloride | Intermediate | Potentially the most retained due to increased interaction with the stationary phase. |
| 3-Ethylbenzoyl chloride | Intermediate | Intermediate retention. |
| This compound | May elute first or last depending on the specific column and conditions due to its symmetry. | May elute first due to its higher symmetry and potentially lower dipole moment. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Pay close attention to the aromatic region (7.0-8.5 ppm) to analyze the chemical shifts and coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of unique signals in the aromatic region (120-150 ppm) and the chemical shift of the carbonyl carbon (~168 ppm) are key diagnostic features.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer or isomer mixture in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-200.
-
-
Data Analysis: Compare the retention times of the separated isomers and analyze the fragmentation patterns in the mass spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the strong C=O stretching band and the characteristic C-H out-of-plane bending bands in the fingerprint region to determine the substitution pattern.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for differentiating the isomers of ethylbenzoyl chloride.
Caption: Workflow for the separation and identification of ethylbenzoyl chloride isomers.
Caption: Decision tree for selecting an analytical technique for isomer differentiation.
A Comparative Guide to the Synthesis of 4-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthesis routes for 4-Ethylbenzoyl chloride, a key intermediate in the pharmaceutical and fine chemical industries. We will delve into the efficiency of common methods, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable synthesis strategy.
At a Glance: Synthesis Efficiency Comparison
The synthesis of this compound is most commonly achieved through the chlorination of 4-ethylbenzoic acid. The two principal reagents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). An alternative, though less direct, approach involves the chloromethylation of ethylbenzene. This guide will focus on the first two methods, for which more robust data is available.
| Synthesis Method | Reagent | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) | Key Byproducts |
| Method 1 | Thionyl Chloride (SOCl₂) | High (typically >90%) | 2 - 4 | 60 - 80 (Reflux) | SO₂, HCl (gaseous) |
| Method 2 | Phosphorus Pentachloride (PCl₅) | High (typically >90%) | 1 - 3 | Room Temperature to mild heating | POCl₃, HCl (liquid/gaseous) |
Note: Yields and reaction conditions can vary based on the scale of the reaction, purity of starting materials, and specific laboratory setup. The data presented here is based on typical laboratory-scale syntheses.
Method 1: Chlorination with Thionyl Chloride
The reaction of 4-ethylbenzoic acid with thionyl chloride is a widely used and efficient method for the synthesis of this compound.[1][2] The gaseous nature of the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), simplifies the purification process as they can be easily removed from the reaction mixture.[1]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-ethylbenzoic acid and a suitable solvent such as toluene.[1]
-
Reagent Addition: While stirring, slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the mixture. The addition is usually performed at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 60-80°C) and maintain for 2-4 hours.[1] The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent are removed by distillation under reduced pressure. The resulting crude this compound is then purified by fractional distillation under vacuum to yield a colorless to pale yellow liquid.[1]
Method 2: Chlorination with Phosphorus Pentachloride
The use of phosphorus pentachloride (PCl₅) is another effective method for the preparation of this compound from 4-ethylbenzoic acid.[1][2] This reaction is often faster than the thionyl chloride method and can be performed at lower temperatures. However, the byproduct, phosphorus oxychloride (POCl₃), is a liquid and needs to be separated from the product by fractional distillation, which can be more challenging than removing gaseous byproducts.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, place 4-ethylbenzoic acid. The reaction can often be performed without a solvent.
-
Reagent Addition: Carefully and in portions, add solid phosphorus pentachloride (approximately 1.1 equivalents) to the 4-ethylbenzoic acid. The reaction is exothermic and will produce hydrogen chloride gas, so it should be performed in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature until the reaction subsides. Gentle heating may be applied to ensure the reaction goes to completion. The reaction time is typically 1-3 hours.
-
Work-up and Purification: The resulting mixture contains this compound and phosphorus oxychloride. These are separated by fractional distillation under reduced pressure.
References
Safety Operating Guide
Safe Disposal of 4-Ethylbenzoyl Chloride: A Comprehensive Guide
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents like 4-Ethylbenzoyl chloride is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step guide for the proper disposal of this compound, ensuring operational safety and regulatory compliance.
Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All operations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]
Spill Management
In the event of a spill, immediate containment is the top priority to prevent its spread.
-
Minor Spills: For small spills, use an inert, dry absorbent material such as sand, vermiculite, or earth to absorb the chemical.[1] Once absorbed, collect the material using non-sparking tools and place it in a designated, properly labeled container for hazardous waste.[1]
-
Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department for emergency response.[1]
Disposal Protocol: Neutralization
The primary and recommended method for the disposal of this compound is through a controlled neutralization reaction. This process converts the reactive acyl chloride into the less hazardous sodium salt of 4-ethylbenzoic acid. Acyl chlorides react readily with water to form hydrochloric acid and the corresponding carboxylic acid.[2]
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be large enough to accommodate the volume of the neutralizing solution and the this compound, with sufficient headspace to manage any potential foaming or splashing.
-
Neutralizing Solution: Prepare a cold 5-10% aqueous solution of sodium carbonate or sodium bicarbonate. The container with the neutralizing solution should be placed in an ice bath to control the temperature of the exothermic reaction.[1]
-
Slow Addition: Slowly and carefully add the this compound dropwise to the stirring, cold neutralizing solution. The addition should be gradual to control the rate of reaction and prevent excessive heat generation or splashing.
-
Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.[1] The pH of the solution should be monitored to ensure it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[1]
-
Final Disposal: The final disposal of the neutralized waste must be conducted through a licensed waste disposal company in accordance with local, regional, and national regulations.[3][4][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C9H9ClO | [6] |
| Molecular Weight | 168.62 g/mol | [6] |
| Boiling Point | 235-236 °C | |
| Density | 1.147 g/mL at 25 °C | |
| Flash Point | 113 °C |
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Ethylbenzoyl chloride.
This compound is a corrosive and reactive chemical that demands meticulous handling to ensure laboratory safety. This document provides essential, immediate safety protocols, operational procedures, and disposal plans to minimize risks and ensure the well-being of laboratory personnel.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage.[1] |
| Acute Toxicity, Oral | 3 | GHS06 | Danger | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | 4 | GHS07 | Warning | H312: Harmful in contact with skin.[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C9H9ClO |
| Molecular Weight | 168.62 g/mol [1] |
| Appearance | Liquid[2] |
| Boiling Point | 235-236 °C (lit.)[2] |
| Density | 1.147 g/mL at 25 °C (lit.)[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[3] |
Operational Plan: From Preparation to Disposal
This section outlines the standard operating procedure for the safe handling and disposal of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[4]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Full-body protection may be required for larger quantities. |
| Respiratory Protection | For situations where vapor or mist is generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is required.[2] |
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.[4]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed to prevent moisture from entering, as it can react with water.[3]
-
Store locked up and away from incompatible materials.[6]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Do not let the product enter drains.[5]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.
-
It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound | C9H9ClO | CID 85368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-エチルベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
